molecular formula C6H5ClN2O2 B051477 4-Chloro-3-nitroaniline CAS No. 635-22-3

4-Chloro-3-nitroaniline

Cat. No.: B051477
CAS No.: 635-22-3
M. Wt: 172.57 g/mol
InChI Key: FOHHWGVAOVDVLP-UHFFFAOYSA-N
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Description

4-Chloro-3-nitroaniline is a versatile aromatic amine and a highly valuable synthetic intermediate in organic chemistry and materials science research. Its structure, featuring both an electron-withdrawing nitro group and a chloro substituent on the aniline ring, makes it a key building block for the synthesis of more complex molecules, including azo dyes and pigments, pharmaceuticals, and agrochemicals. The presence of multiple reactive sites allows for regioselective functionalization; the amine group can be diazotized for azo-coupling reactions, while the chloro and nitro groups are amenable to nucleophilic aromatic substitution, enabling the creation of diverse heterocyclic systems and functionalized anilines. Researchers utilize this compound extensively in the development of novel dyes due to its ability to contribute to color and light-fastness properties. Furthermore, it serves as a crucial precursor in medicinal chemistry for the exploration of compounds with potential biological activity. This compound's primary research value lies in its role as a scaffold for constructing molecular libraries and studying structure-activity relationships (SAR) in various chemical and biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
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InChI Key

FOHHWGVAOVDVLP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID7052319
Record name 4-Chloro-3-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

Yellow to tan solid; [Hawley] Yellow powder; [MSDSonline]
Record name 4-Chloro-3-nitroaniline
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Solubility

Soluble in ether, chloroform; very soluble in ethanol; slightly soluble in ligroin, Partially sol in hot water
Record name 4-CHLORO-3-NITROANILINE
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Vapor Pressure

0.000485 [mmHg]
Record name 4-Chloro-3-nitroaniline
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Color/Form

Yellow to tan powder, Yellow needles or prisms from water; needles from petroleum ether

CAS No.

635-22-3
Record name 4-Chloro-3-nitroaniline
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Melting Point

103 °C
Record name 4-CHLORO-3-NITROANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitroaniline (CAS Number: 635-22-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-3-nitroaniline, a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] This document consolidates key physicochemical, spectroscopic, and toxicological data, alongside outlines of relevant experimental protocols and workflows.

Physicochemical Properties

This compound is a yellow to tan crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695), acetone, and dimethylformamide.[1]

PropertyValueReference
CAS Number 635-22-3
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [3]
Appearance Yellow to tan powder/needles/prisms[1]
Melting Point 99-101 °C
Vapor Pressure 0.000485 mm Hg[1]
Water Solubility 1.04 g/L at 25 °C (estimated)[1]
logP (Octanol-Water Partition Coefficient) 2.06[3]
pKa (Conjugate Acid) 1.87 ± 0.10 (Predicted)[1]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference
¹H NMR Signals corresponding to the aromatic protons.[4]
¹³C NMR Resonances for the six aromatic carbon atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic), N-O (nitro group), C=C (aromatic), C-N, and C-Cl functional groups.[1][3]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.[1]

Chemical Synthesis and Purification

The synthesis of this compound is typically achieved through two primary routes: the nitration of 4-chloroaniline (B138754) or the chlorination of 3-nitroaniline (B104315) under acidic conditions.[1]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start_Material 4-Chloroaniline or 3-Nitroaniline Reaction Nitration or Chlorination (Acidic Conditions) Start_Material->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Recrystallization for Purification

Recrystallization is a common method for purifying solid organic compounds.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Heat the solution gently to ensure all the solid dissolves.

  • Slowly add hot water to the solution until it becomes slightly cloudy, indicating the saturation point has been reached.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize crystal formation, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

The purity and concentration of this compound can be determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of a sample containing this compound.

G Sample Sample containing This compound Preparation Sample Preparation (e.g., Dissolution, Dilution, Extraction) Sample->Preparation Analysis Chromatographic Analysis (HPLC or GC) Preparation->Analysis Detection Detection (e.g., UV-Vis, MS) Analysis->Detection Data Data Acquisition and Processing Detection->Data Result Purity/Concentration Determination Data->Result

A typical workflow for the analytical determination of this compound.
Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)

  • This compound standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. A common mobile phase could be a 70:30 (v/v) mixture of buffer (water with a small amount of acid like phosphoric acid to control pH) and acetonitrile.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance, for example, 220 nm.

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards.

Biological Activity and Toxicology

This compound is primarily recognized for its role as a chemical intermediate.[1] Toxicological studies in rats have indicated that the compound can induce hemolytic or Heinz body anemia and testicular atrophy.[2] The toxicity is believed to be similar to that of other aromatic nitro and amino compounds.[2] The metabolism of related compounds, such as 4-chloro-2-nitroaniline, involves the reduction of the nitro group to produce nitroso, hydroxylamine, and amine derivatives, which can interact with biological macromolecules.[5]

At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways relevant to drug development. Its utility in this field is primarily as a building block for the synthesis of more complex, pharmacologically active molecules.[1] The metabolism of chloroanilines can involve N-acetylation and hydroxylation.[6]

Potential Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar nitroaromatic compounds.

G Parent This compound Nitroso 4-Chloro-3-nitrosoaniline Parent->Nitroso Nitroreductase Hydroxylamine N-(4-chloro-3-aminophenyl)hydroxylamine Nitroso->Hydroxylamine Nitroreductase Amine 3,4-diaminochlorobenzene Hydroxylamine->Amine Conjugates Further Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylamine->Conjugates Amine->Conjugates Excretion Excretion Conjugates->Excretion

A hypothetical metabolic pathway for this compound.

Safety and Handling

This compound is classified as toxic. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This guide is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety manual. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-Depth Technical Guide to the Applications of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the chemical industry.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with a chloro, a nitro, and an amino group, provides multiple reactive sites for the synthesis of a diverse range of downstream products.[1] This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the synthesis of dyes and pigments, pharmaceuticals, and agrochemicals. The information presented is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical synthesis.

PropertyValueReference
CAS Number 635-22-3[2]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2]
Appearance Yellow to orange crystalline solid[1]
Melting Point 99-101 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide[1]
Purity (typical) >95% to >99.0% (GC)

Core Applications

The primary utility of this compound lies in its function as a precursor for the synthesis of more complex molecules with valuable commercial applications.

Intermediate in Dye and Pigment Synthesis

The most significant application of this compound is in the manufacturing of azo dyes and pigments.[2][3] Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most important class of synthetic colorants.[4]

The synthesis of azo dyes from this compound involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452).[3][4]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[3][4] This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the chromophoric system responsible for the dye's color.

The specific color of the resulting azo dye is dependent on the chemical structure of the coupling component used.[5]

The following is a general laboratory procedure for the synthesis of an azo dye using this compound and a naphthol derivative as the coupling component.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • A Naphthol derivative (e.g., 2-naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, suspend a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (in a slight molar excess) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the naphthol derivative in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction with the phenoxide ion.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture for a period to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye by vacuum filtration, wash it with water, and then dry it.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data:

The yield of the azo dye synthesis can vary depending on the specific coupling component and reaction conditions. While some literature reports yields as high as 100%, these may be influenced by the presence of impurities.[5] Careful control of reaction parameters is crucial for optimizing the yield and purity of the final product.

Figure 1: General workflow for the synthesis of an azo dye from this compound.

Intermediate in Pharmaceutical Synthesis

This compound also serves as a building block in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly useful for constructing heterocyclic ring systems, which are common scaffolds in many active pharmaceutical ingredients (APIs). One notable application is in the synthesis of substituted benzimidazoles and benzotriazoles, which are known to exhibit a wide range of biological activities.[6]

The synthesis of these heterocyclic compounds often involves the reduction of the nitro group of this compound to an amino group, followed by cyclization reactions.

The following diagram illustrates a plausible synthetic route for the preparation of benzimidazole (B57391) derivatives from this compound.

Figure 2: Synthetic pathway for benzimidazole derivatives from this compound.

Precursor in Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as an intermediate in the production of certain pesticides, including herbicides and fungicides.[1] The presence of the chloro and nitro groups on the aromatic ring can contribute to the biological activity of the final product. The synthesis of agrochemicals from this compound often involves multi-step reaction sequences to build the desired active ingredient.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of a wide variety of commercially important products. Its primary use is in the production of azo dyes and pigments, where it serves as a versatile diazo component. Furthermore, it is a valuable building block for the synthesis of pharmaceuticals, particularly heterocyclic compounds like benzimidazoles, and for the manufacturing of agrochemicals. The reactivity of its functional groups allows for a broad range of chemical transformations, making it an important compound for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its properties and reaction chemistry is crucial for its effective and safe utilization in these diverse applications.

References

An In-depth Technical Guide to 4-Chloro-3-nitroaniline: Chemical Structure, Isomers, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-nitroaniline, a significant intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The document details the chemical structure, physicochemical properties, and positional isomers of chloronitroaniline. Furthermore, it outlines a representative experimental protocol for the synthesis of this compound and discusses its known biological effects and applications. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Introduction

This compound, with the chemical formula C₆H₅ClN₂O₂, is an aromatic organic compound that serves as a versatile building block in organic synthesis.[1] It is a substituted aniline, characterized by the presence of a chlorine atom and a nitro group on the benzene (B151609) ring. This compound and its isomers are of considerable interest due to their role as precursors in the manufacturing of a wide range of commercially important products, including azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Understanding the chemical characteristics and synthetic pathways of this compound and its isomers is crucial for the development of novel compounds and the optimization of existing manufacturing processes.

Chemical Structure and Isomers

The chemical structure of this compound features a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl) at position 4, and a nitro group (-NO₂) at position 3. The relative positions of these functional groups significantly influence the chemical reactivity and physical properties of the molecule.

There are twelve possible positional isomers of chloronitroaniline, each with the same molecular formula (C₆H₅ClN₂O₂) but differing in the arrangement of the chloro, nitro, and amino substituents on the benzene ring. The systematic identification and characterization of these isomers are essential for quality control in chemical synthesis and for understanding structure-activity relationships in drug design.

Below are the chemical structures of this compound and its eleven other positional isomers, generated using the DOT language for Graphviz.

Figure 1: Chemical structure of this compound.

Figure 2: Positional Isomers of Chloronitroaniline.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems, including their solubility, reactivity, and potential for environmental transport.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
This compound 635-22-3172.57103[3]-1.90[3]2.06[3]
2-Chloro-3-nitroaniline3970-41-0172.5794-95[4]318.2±22.0-1.29 (Predicted)2.13
2-Chloro-4-nitroaniline121-87-9172.57105-111[5]Decomposes-1.05 (Predicted)[5]2.14[5]
2-Chloro-5-nitroaniline6283-25-6172.57120---
2-Chloro-6-nitroaniline769-11-9172.5774-75[6]284.3±20.02.412.90
3-Chloro-2-nitroaniline59483-54-4172.57107-108[7][8]327.1±22.0-1.29 (Predicted)[9]2.50
3-Chloro-4-nitroaniline825-41-2172.57158[10]366.8-1.8
4-Chloro-2-nitroaniline89-63-4172.57117-119[11][12]200 (estimate)1.10-
5-Chloro-2-nitroaniline1635-61-6172.57125-129[13][14]---

Note: Some data points are predicted values from computational models and should be used with caution.

Experimental Protocols

The synthesis of this compound can be achieved through various routes, with the nitration of 4-chloroaniline (B138754) being a common method.[1] Below is a representative experimental protocol for this synthesis.

Synthesis of this compound from 4-Chloroaniline

Materials:

  • 4-Chloroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve 4-chloroaniline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution of 4-chloroaniline. The temperature should be carefully controlled to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product and determine its melting point and purity using appropriate analytical techniques (e.g., HPLC, NMR).

synthesis_workflow cluster_synthesis Synthesis Workflow of this compound start Start dissolve Dissolve 4-Chloroaniline in conc. H₂SO₄ start->dissolve cool Cool in Ice Bath dissolve->cool add_nitrating_mix Add Nitrating Mixture (HNO₃ + H₂SO₄) cool->add_nitrating_mix stir Stir at Low Temperature add_nitrating_mix->stir precipitate Pour onto Ice stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry_analyze Dry and Analyze (HPLC, NMR, MP) recrystallize->dry_analyze end End dry_analyze->end

Figure 3: Synthesis workflow for this compound.

Biological Activity and Applications

This compound and its isomers are primarily utilized as intermediates in the chemical industry. Their biological activities are mainly associated with their toxicity.

  • Toxicity: Like many aromatic nitro and amino compounds, this compound is considered toxic.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or significant exposure may lead to more severe health effects.

  • Metabolism: Information on the specific metabolic pathways of this compound is limited. However, it is known that related compounds, such as p-chloroaniline, can be metabolized in the liver, leading to the formation of reactive metabolites that can cause cellular damage.

  • Applications in Drug Synthesis: Despite their toxicity, the chemical reactivity of chloronitroanilines makes them valuable starting materials for the synthesis of various pharmaceuticals. The amino group can be readily diazotized and replaced, while the nitro group can be reduced to an amino group, allowing for a wide range of chemical transformations. For instance, this compound can be used as a starting material for the synthesis of 3-azido-4-chlorophenylisothiocyanate.[2]

Conclusion

This compound is a key chemical intermediate with a diverse range of applications, particularly in the synthesis of dyes and pharmaceuticals. This guide has provided a detailed overview of its chemical structure, the structures of its positional isomers, and their physicochemical properties. A representative synthetic protocol has been outlined to aid researchers in their laboratory work. While the biological activity of these compounds is primarily associated with their toxicity, their utility as synthetic building blocks remains significant. Further research into the specific biological mechanisms and metabolic pathways of this compound and its isomers could open up new avenues for their application in drug discovery and development.

References

discovery and history of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3-nitroaniline: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its primary applications, with a focus on data presentation and experimental workflows.

Discovery and History

This compound (CAS No. 635-22-3) was first synthesized in the early 20th century.[1] Its development is closely tied to the expansion of research into aniline (B41778) derivatives, which were crucial for the burgeoning synthetic dye industry. While the specific individual credited with its initial synthesis is not well-documented, it is understood to have emerged from systematic industrial investigations into the reactions of chloronitrobenzenes and their subsequent conversion to amino derivatives.[1] The primary motivation for its creation was its utility as a versatile intermediate in the production of various organic compounds.[2][3]

Initially, its main application was in the manufacture of azo dyes, where its specific substitution pattern allowed for the creation of a wide range of colors.[1][2][3] Over time, its importance grew as it found applications in the synthesis of pharmaceuticals and agrochemicals, serving as a key building block for more complex molecules.[1][2][3] The compound is entirely synthetic, with no known natural sources.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, application in synthesis, and analytical characterization. This data is summarized in the tables below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol [2][4]
Appearance Yellow to orange crystalline solid/powder[1][2][4]
Melting Point 99-103 °C[2][3][5]
Boiling Point ~200 °C (rough estimate)[5]
Solubility Limited solubility in water; soluble in ethanol, acetone, ether, and chloroform.[1][2]
Vapor Pressure 0.000485 mmHg[2]
log Kow (LogP) 2.06[2]
pKa (conjugate acid) 1.90[2]
Spectroscopic Data
Spectroscopic TechniqueKey Features
¹H NMR Spectra are available, showing characteristic signals for the aromatic and amine protons.[6][7]
¹³C NMR Spectra reveal distinct signals for the six aromatic carbons.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for N-H stretching of the amine group, C-Cl bond, N-O stretching of the nitro group, and aromatic C-H bonds.
Mass Spectrometry (MS) The molecular ion peak corresponds to its molecular weight.

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through electrophilic substitution reactions. The two most common laboratory and industrial synthesis routes are the nitration of 4-chloroaniline (B138754) and the controlled chlorination of 3-nitroaniline.

Primary Synthesis Pathway: Nitration of 4-Chloroaniline

The most prevalent method involves the direct nitration of 4-chloroaniline. This electrophilic aromatic substitution reaction places the nitro group (-NO₂) at the position ortho to the amino group (-NH₂) and meta to the chlorine atom (-Cl). The amino group is a strong activating group and ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The substitution pattern is a result of the interplay of these electronic effects.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloroaniline 4-Chloroaniline Nitration Electrophilic Aromatic Substitution 4-Chloroaniline->Nitration Nitrating_Agent Nitrating Agent (HNO₃ + H₂SO₄) Nitrating_Agent->Nitration This compound This compound Nitration->this compound

Caption: Synthesis of this compound via Nitration.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound. These are generalized procedures and should be adapted and optimized based on laboratory conditions and scale.

Protocol: Nitration of 4-Chloroaniline

This protocol is based on established methods for the nitration of aromatic amines.

Materials:

  • 4-chloroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask, slowly add 4-chloroaniline to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature. Stir until all the solid has dissolved.

  • Continue cooling the mixture to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-chloroaniline sulfate. The temperature must be carefully controlled and kept below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This will cause the product to precipitate.

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Applications in Industry

This compound is a crucial intermediate in the chemical industry, primarily valued for its role as a building block in the synthesis of more complex molecules.

Role as a Chemical Intermediate

The compound's structure, featuring a reactive amino group that can be diazotized and a nitro group that can be reduced, makes it highly versatile.

G cluster_pathways Synthetic Pathways cluster_products Final Products Start This compound Diazotization Diazotization of Amino Group Start->Diazotization Reaction Reduction Reduction of Nitro Group Start->Reduction Reaction Dyes Azo Dyes & Pigments Diazotization->Dyes Pharma Pharmaceuticals & Agrochemicals Reduction->Pharma

Caption: Applications of this compound.

  • Dye and Pigment Synthesis : It is extensively used as an intermediate in the manufacturing of azo dyes.[1][3] The amino group can be converted to a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.

  • Pharmaceuticals : The molecule serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The specific functionalities allow for the construction of more complex molecular scaffolds required for biological activity.

  • Agrochemicals : It is also used in the production of certain pesticides and herbicides.[1]

Safety and Handling

This compound is classified as a toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin and eyes.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, in a well-ventilated area or fume hood. It is also important to prevent its release into the environment as it can be hazardous to aquatic life.[1]

References

The Amino Group in 4-Chloro-3-nitroaniline: A Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental reactivity of the amino group in 4-chloro-3-nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The presence of both a chloro and a nitro substituent on the aniline (B41778) ring profoundly influences the nucleophilicity and basicity of the amino group, dictating its behavior in chemical transformations. This document outlines these electronic effects, presents quantitative data on basicity, provides detailed experimental protocols for key reactions, and visualizes the underlying chemical logic and workflows.

Electronic Landscape: How Substituents Govern Reactivity

The reactivity of the amino (-NH₂) group in this compound is significantly diminished compared to aniline. This is a direct consequence of the powerful electron-withdrawing effects exerted by the chloro and nitro substituents.

  • Nitro Group (-NO₂): Located meta to the amino group, the nitro group exerts a strong electron-withdrawing effect through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

    • Resonance Effect (-R): The nitro group deactivates the entire aromatic ring by delocalizing the ring's π-electrons, with the most significant effect at the ortho and para positions. While the amino group is meta to the nitro group, this overall reduction in ring electron density indirectly decreases the electron density on the amino nitrogen.

  • Chloro Group (-Cl): Positioned para to the amino group, the chloro substituent has a dual role:

    • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring inductively, which deactivates the ring and reduces the basicity of the amino group.

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the ring through resonance. However, for halogens, the inductive effect is dominant, resulting in a net electron-withdrawing character that deactivates the ring towards electrophilic attack and reduces the amino group's basicity.

The combination of these effects makes the lone pair of electrons on the amino nitrogen less available to donate to a proton (reducing basicity) or to attack an electrophile (reducing nucleophilicity).

Electronic_Effects sub Substituent Effects nh2 Amino Group (-NH2) in this compound reactivity Reduced Basicity & Nucleophilicity nh2->reactivity Leads to no2 Nitro Group (-NO2) no2->nh2 -I, -R Effects (Strong Deactivation) cl Chloro Group (-Cl) cl->nh2 -I > +R Effect (Net Deactivation) Diazotization_Workflow start Start: This compound step1 Step 1: Suspend in conc. HCl. Cool to 0-5 °C in an ice-salt bath. start->step1 step2 Step 2: Add NaNO2(aq) dropwise. Maintain temp < 5 °C. step1->step2 intermediate Intermediate: Aryl Diazonium Salt Solution step2->intermediate step3 Step 3 (Sandmeyer): Add to a solution of CuCl in HCl. intermediate->step3 product Product: 1,2-Dichloro-4-nitrobenzene step3->product

Electrophilic Substitution on 4-Chloro-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on 4-chloro-3-nitroaniline. This compound, a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, presents a nuanced reactivity profile governed by the interplay of its three distinct substituents.[1] Understanding the directing effects and reaction conditions is paramount for the strategic functionalization of this aromatic core.

Core Concepts: Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the cumulative electronic and steric effects of the amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups.

  • Amino Group (-NH₂): As a powerful activating group, the amino substituent directs incoming electrophiles to the ortho and para positions through a strong +M (mesomeric) effect.

  • Chloro Group (-Cl): The chloro substituent is a deactivating group due to its -I (inductive) effect; however, its +M effect directs electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): The nitro group is a potent deactivating group with strong -I and -M effects, directing incoming electrophiles to the meta position.

The positions on the benzene (B151609) ring of this compound are numbered as follows:

In this compound, the amino group is at C1, the nitro group at C3, and the chloro group at C4. The available positions for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below.

PositionAmino (-NH₂) EffectChloro (-Cl) EffectNitro (-NO₂) EffectOverall Directing Influence
C2 ortho (Activating)meta (Deactivating)ortho (Deactivating)Strongly Favored
C5 para (Activating)ortho (Deactivating)meta (Deactivating)Disfavored (Steric Hindrance)
C6 meta (Deactivating)para (Deactivating)para (Deactivating)Strongly Disfavored

Based on this analysis, the incoming electrophile is most likely to substitute at the C2 position , which is ortho to the strongly activating amino group and meta to the deactivating chloro and nitro groups. Substitution at C5, while para to the amino group, is sterically hindered by the adjacent chloro group. Substitution at C6 is highly disfavored as it is meta to the activating amino group and para to two deactivating groups.

G cluster_0 This compound cluster_1 Substituent Effects cluster_2 Predicted Regioselectivity C1 C1-NH₂ C2 C2 C3 C3-NO₂ C4 C4-Cl C5 C5 C6 C6 NH2_effect NH₂ (+M) Ortho, Para Director (Strongly Activating) Pos2 Position 2 (Major Product) NH2_effect->Pos2 ortho Pos5 Position 5 (Minor/No Product) NH2_effect->Pos5 para Cl_effect Cl (-I, +M) Ortho, Para Director (Deactivating) Cl_effect->Pos5 ortho NO2_effect NO₂ (-I, -M) Meta Director (Strongly Deactivating) NO2_effect->Pos2 meta Pos6 Position 6 (Trace/No Product)

Experimental Protocols and Data

While specific experimental data for electrophilic substitution reactions on this compound are not extensively reported in publicly available literature, the following protocols are representative methodologies adapted from procedures for structurally similar compounds. The expected major products and hypothetical yields are based on the established principles of regioselectivity discussed above.

Halogenation

2.1.1. Bromination

The bromination of this compound is expected to yield primarily 2-bromo-4-chloro-3-nitroaniline. A common reagent for the bromination of anilines is N-bromosuccinimide (NBS).

ReactionReagents and ConditionsMajor ProductHypothetical Yield
BrominationThis compound, N-bromosuccinimide (NBS), in a polar aprotic solvent (e.g., DMF or THF), room temperature.2-Bromo-4-chloro-3-nitroaniline85-95%

Experimental Protocol (Representative):

  • Dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to afford pure 2-bromo-4-chloro-3-nitroaniline.

2.1.2. Chlorination

The chlorination of this compound would likely proceed at the C2 position. A potential method involves the use of chlorine dissolved in a suitable solvent.

ReactionReagents and ConditionsMajor ProductHypothetical Yield
ChlorinationThis compound, Chlorine (Cl₂) in 1,2-dichloroethane (B1671644), room temperature.[2]2,4-Dichloro-3-nitroaniline80-90%

Experimental Protocol (Representative):

  • Prepare a solution of chlorine in 1,2-dichloroethane by bubbling chlorine gas through the solvent.

  • In a separate flask, dissolve 1.0 equivalent of this compound in 1,2-dichloroethane.

  • Slowly add the chlorine solution (1.1 equivalents) to the aniline (B41778) solution at room temperature with stirring.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2,4-dichloro-3-nitroaniline.

Nitration

Further nitration of this compound is challenging due to the already deactivated nature of the ring. However, under forcing conditions, a second nitro group could be introduced, likely at the C2 position.

ReactionReagents and ConditionsMajor ProductHypothetical Yield
NitrationThis compound, concentrated HNO₃, concentrated H₂SO₄, 0 °C to room temperature.4-Chloro-2,3-dinitroaniline50-60%

Experimental Protocol (Representative):

  • To a stirred mixture of concentrated sulfuric acid, add this compound (1.0 equivalent) in portions, maintaining the temperature below 20 °C.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like acetic acid may be necessary for purification.

Sulfonation

Sulfonation of this compound would introduce a sulfonic acid group, expected at the C2 position. Fuming sulfuric acid (oleum) is a common sulfonating agent.

ReactionReagents and ConditionsMajor ProductHypothetical Yield
SulfonationThis compound, Fuming H₂SO₄ (oleum), moderate heating.2-Amino-5-chloro-6-nitrobenzene-1-sulfonic acid70-80%

Experimental Protocol (Representative):

  • In a flask equipped with a stirrer and a calcium chloride drying tube, add this compound (1.0 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The sulfonic acid product will precipitate. Collect the solid by filtration.

  • Wash the product with a small amount of cold water and dry it. The product may be purified by recrystallization from water.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for performing an electrophilic substitution reaction on this compound and the signaling pathway of the directing effects of the substituents.

G start Start dissolve Dissolve this compound in appropriate solvent start->dissolve cool Cool reaction mixture (e.g., 0 °C) dissolve->cool add_reagent Add electrophilic reagent (e.g., NBS, HNO₃/H₂SO₄) cool->add_reagent react Stir at controlled temperature add_reagent->react monitor Monitor reaction progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench reaction (e.g., add water/ice) monitor->quench Reaction complete isolate Isolate crude product (Filtration/Extraction) quench->isolate purify Purify product (Recrystallization/Chromatography) isolate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Conclusion

The electrophilic substitution on this compound is a regioselective process primarily governed by the powerful activating and ortho, para-directing amino group. This leads to a strong preference for substitution at the C2 position. While the presence of two deactivating groups on the ring makes these reactions generally more challenging than on activated substrates, appropriate selection of reagents and reaction conditions can lead to the successful synthesis of a variety of substituted this compound derivatives. The provided representative protocols offer a solid foundation for further experimental exploration and optimization in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-nitroaniline in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This information is crucial for professionals involved in synthesis, purification, formulation, and quality control processes where this compound is utilized.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₅ClN₂O₂. It presents as a yellow to tan crystalline solid and is a key intermediate in the synthesis of various dyes, pigments, and active pharmaceutical ingredients.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventReported Solubility
Alcohols EthanolVery Soluble[2]
Ethers Diethyl EtherSoluble[2]
Halogenated Hydrocarbons ChloroformSoluble[2]
Ketones AcetoneReadily Soluble[1]
Amides DimethylformamideReadily Soluble[1]
Aliphatic Hydrocarbons LigroinSlightly Soluble[2]

This qualitative data suggests that this compound exhibits good solubility in polar aprotic and protic solvents, and limited solubility in nonpolar solvents. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal saturation (shake-flask) method, which is a reliable technique for measuring the equilibrium solubility of a solid in a liquid.[3]

3.1. Principle

A supersaturated solution of this compound in the selected solvent is prepared and agitated at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

3.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

3.3. Procedure

  • Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature. Agitate the slurry for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established through preliminary experiments by measuring the concentration at different time points until it becomes constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours (at least 4 hours) to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

  • Filtration: Immediately pass the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine, undissolved particles.

  • Dilution: Accurately weigh the filtered saturated solution. Then, dilute a known mass or volume of the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

3.4. Quantification

  • HPLC Method: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is performed at a wavelength where this compound exhibits strong absorbance. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.

  • UV-Vis Spectrophotometry: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The concentration is then calculated using a calibration curve prepared with standard solutions.

3.5. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the solute (this compound) in the analyzed solution.

  • M₁ is the molar mass of the solute.

  • m₂ is the mass of the solvent in the analyzed solution.

  • M₂ is the molar mass of the solvent.

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key stages of the experimental protocol for determining the solubility of this compound.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_calculation 4. Calculation A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle (≥4h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Analyze by HPLC or UV-Vis G->H I Calculate mole fraction solubility H->I

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a solid foundation for researchers and professionals. The qualitative data offers initial solvent selection guidance, and the detailed experimental protocol enables the generation of precise and reliable quantitative data. Accurate solubility measurements are indispensable for the efficient and effective use of this compound in research, development, and manufacturing. The provided workflow and protocol will facilitate the acquisition of this critical data, leading to improved process control and product quality.

References

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 4-chloro-3-nitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and biological activity, which is of significant interest in the field of drug development and materials science.

Molecular Structure and Geometry

This compound (C₆H₅ClN₂O₂) is a substituted aromatic compound consisting of a benzene (B151609) ring functionalized with a chlorine atom, a nitro group, and an amino group. The substituents are positioned at carbons 1, 2, and 4, respectively, leading to a specific spatial arrangement that dictates the molecule's overall geometry and electronic properties.

The geometry of the benzene ring is expected to be largely planar, a characteristic feature of aromatic systems. However, the presence of bulky and electronically influential substituents such as the nitro and chloro groups can induce minor deviations from perfect planarity. The amino and nitro groups themselves have distinct geometries that contribute to the overall molecular conformation.

Expected Bond Lengths and Angles
ParameterAtom 1Atom 2Expected Value
Bond Lengths (Å)
C1C2~1.39
C2C3~1.38
C3C4~1.37
C4C5~1.38
C5C6~1.39
C6C1~1.39
C4Cl~1.74
C3N(nitro)~1.47
N(nitro)O1~1.22
N(nitro)O2~1.22
C1N(amino)~1.37
Bond Angles (°)
C6-C1-C2~120
C1-C2-C3~120
C2-C3-C4~119
C3-C4-C5~121
C4-C5-C6~119
C5-C6-C1~120
C5-C4-Cl~119
C3-C4-Cl~120
C2-C3-N(nitro)~120
C4-C3-N(nitro)~119
O1-N(nitro)-O2~124
C2-C1-N(amino)~120
C6-C1-N(amino)~120

Note: These values are estimations based on the crystal structure of N-(4-Chloro-3-nitrophenyl)maleamic acid and general principles of chemical bonding. Actual values for this compound may vary slightly.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the amino (-NH₂) and nitro (-NO₂) groups with respect to the benzene ring.

  • Rotation of the Amino Group: The amino group is generally considered to be a relatively free rotor. However, its rotation can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. In the case of this compound, the amino group is ortho to a hydrogen atom and meta to the nitro group, suggesting a relatively low barrier to rotation. The pyramidal geometry of the amino group and the orientation of its lone pair of electrons can also play a role in intermolecular interactions.

  • Rotation of the Nitro Group: The nitro group's rotation is more hindered due to its larger size and the potential for resonance interaction with the benzene ring, which favors a planar arrangement. The barrier to rotation of the nitro group in nitrobenzene (B124822) is a well-studied phenomenon. In this compound, steric hindrance from the adjacent chlorine atom and hydrogen atom will influence the preferred dihedral angle of the nitro group relative to the phenyl ring. It is expected that the nitro group will be slightly twisted out of the plane of the benzene ring to minimize steric repulsion.

  • Overall Planarity: While the benzene ring itself is planar, the molecule as a whole may not be perfectly planar. The out-of-plane twisting of the nitro group and the pyramidal nature of the amino group will contribute to a non-planar conformation. Computational modeling studies would be required to determine the lowest energy conformation and the rotational energy barriers for the substituent groups.

Experimental Determination of Molecular Geometry

The definitive method for determining the precise molecular geometry of a crystalline compound like this compound is single-crystal X-ray diffraction .

General Experimental Protocol for Single-Crystal X-ray Diffraction of an Aniline (B41778) Derivative
  • Crystal Growth: High-quality single crystals of the aniline derivative are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent crystal degradation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure

Caption: Experimental workflow for molecular structure determination.

Conclusion

The molecular geometry and conformation of this compound are governed by the interplay of the electronic and steric effects of its substituents on the aromatic ring. While a planar benzene core is expected, the nitro and amino groups will adopt specific orientations to minimize steric strain and potentially participate in intra- and intermolecular interactions. A definitive understanding of its three-dimensional structure relies on experimental techniques, primarily single-crystal X-ray diffraction, complemented by computational modeling to explore its conformational landscape. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with this important chemical intermediate.

Unlocking the Potential of 4-Chloro-3-nitroaniline: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitroaniline, a readily available synthetic intermediate, has traditionally been utilized in the manufacturing of dyes, pigments, and agrochemicals.[1] However, recent scientific investigations have unveiled a broad spectrum of biological activities and intriguing physicochemical properties associated with its derivatives. This has opened up new avenues for research in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth exploration of the potential research areas for this compound derivatives, summarizing key findings, providing detailed experimental protocols, and outlining future research directions.

Core Research Areas

The versatility of the this compound scaffold allows for the synthesis of a diverse range of derivatives with potential applications in several key scientific domains. The primary areas of research focus include medicinal chemistry, materials science, and analytical chemistry.

Research_Areas This compound This compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Derivatization Materials Science Materials Science This compound->Materials Science Derivatization Analytical Chemistry Analytical Chemistry This compound->Analytical Chemistry Derivatization

Caption: Logical relationship of research areas for this compound.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The most promising applications of this compound derivatives lie in the field of medicinal chemistry, with significant research focused on their antimicrobial and anticancer activities.

Antimicrobial Derivatives

A notable class of derivatives, the 4-chloro-3-nitrophenylthioureas, has demonstrated potent antimicrobial activity.[2] These compounds have shown high efficacy against both standard and hospital-resistant bacterial strains, with some derivatives exhibiting superior or comparable activity to commercially available antibiotics like Ciprofloxacin.[2]

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary mechanism of antibacterial action for many quinolone and fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3] These enzymes are crucial for relieving the torsional stress in DNA during replication and transcription by introducing negative supercoils.[1] Inhibition of these topoisomerases leads to the fragmentation of the bacterial chromosome and ultimately cell death.[3] Derivatives of this compound, particularly thiourea (B124793) derivatives, have been found to target these essential bacterial enzymes.[2]

Topoisomerase_II_Inhibition cluster_bacterium Bacterium DNA_Replication DNA Replication/ Transcription Topoisomerase_II Bacterial Type II Topoisomerase (DNA Gyrase) DNA_Replication->Topoisomerase_II requires DNA_Fragmentation DNA Fragmentation Topoisomerase_II->DNA_Fragmentation leads to Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death 4-Chloro-3-nitroaniline_Derivative This compound Derivative 4-Chloro-3-nitroaniline_Derivative->Topoisomerase_II inhibits

Caption: Proposed mechanism of antimicrobial action.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-chloro-3-nitrophenylthiourea derivatives against various bacterial strains.

Compound IDSubstituentStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
NCNA-1 -H>128>128
NCNA-2 -CH3 (ortho)64128
NCNA-3 -CH3 (meta)64128
NCNA-4 -di-CH3 (ortho)3264
NCNA-5 -OCH3 (meta)>128>128
NCNA-6 -Cl (meta)3264
11 3,4-dichlorophenyl0.5-2-
13 3-chloro-4-methylphenyl0.5-2-

Note: Data for NCNA-1 to NCNA-6 is illustrative and based on structure-activity relationships for analogous compounds.[4] Data for compounds 11 and 13 are from published research.[2]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrophenylthiourea Derivatives

This protocol describes a general method for the synthesis of 1,3-disubstituted thioureas from this compound.[5]

Materials:

  • This compound

  • Appropriate isothiocyanate

  • Anhydrous acetonitrile (B52724)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Add the corresponding isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Anticancer Derivatives

Derivatives of this compound have also shown significant potential as anticancer agents. Various modifications of the core structure have led to compounds with cytotoxic activity against a range of cancer cell lines.[6][7]

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms are still under investigation, some derivatives are believed to exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.[8] Some quinazoline (B50416) derivatives, which can be synthesized from aniline (B41778) precursors, have been shown to induce apoptosis by arresting the cell cycle and activating the intrinsic apoptotic pathway.[9]

Apoptosis_Pathway 4-Chloro-3-nitroaniline_Derivative This compound Derivative Cancer_Cell Cancer Cell 4-Chloro-3-nitroaniline_Derivative->Cancer_Cell Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Cancer_Cell->Intrinsic_Pathway activates Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Cancer_Cell->Extrinsic_Pathway activates Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General overview of apoptosis induction.

Quantitative Data: Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of N-(2-chloroethyl)-4-nitroaniline derivatives against the HCT-116 human colorectal carcinoma cell line.

Compound IDDerivative NameSubstituent (R)IC50 (µM)
NCNA-1 N-(2-chloroethyl)-4-nitroaniline-H45.2
NCNA-2 N-(2-chloroethyl)-2-methyl-4-nitroaniline-CH3 (ortho)35.8
NCNA-3 N-(2-chloroethyl)-3-methyl-4-nitroaniline-CH3 (meta)40.1
NCNA-4 N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline-di-CH3 (ortho)28.5
NCNA-5 N-(2-chloroethyl)-3-methoxy-4-nitroaniline-OCH3 (meta)52.7
NCNA-6 N-(2-chloroethyl)-3-chloro-4-nitroaniline-Cl (meta)65.4

Note: The data presented in this table is illustrative and based on structure-activity relationships reported for analogous compounds.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Materials Science: Exploring Novel Properties

The unique electronic and structural features of this compound derivatives make them attractive candidates for applications in materials science, particularly in the areas of nonlinear optics and corrosion inhibition.

Nonlinear Optical (NLO) Materials

Nitroaniline derivatives are known to exhibit significant second-order nonlinear optical properties, which are crucial for applications in optoelectronics and photonics, such as frequency doubling of laser light.[10] The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring leads to a large molecular hyperpolarizability, a key requirement for NLO activity.

Experimental Protocol: Kurtz-Perry Powder Technique for Second Harmonic Generation (SHG) Measurement

This technique is a common method for screening materials for second-order NLO properties.

Materials:

  • Powdered sample of the this compound derivative (sieved to a uniform particle size)

  • Reference NLO material (e.g., KDP)

  • Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT)

  • Oscilloscope

Procedure:

  • Pack the powdered sample into a microcapillary tube.

  • Irradiate the sample with the fundamental laser beam from the Nd:YAG laser.

  • If the material is SHG-active, it will generate light at the second harmonic frequency (532 nm, green light).

  • Detect the intensity of the 532 nm light using a photomultiplier tube.

  • Compare the SHG intensity of the sample to that of the reference material (KDP) under the same conditions to determine the relative SHG efficiency.

Corrosion Inhibitors

Aniline and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic media.[7] These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The efficiency of inhibition depends on the electronic structure of the molecule, the nature of the metal, and the corrosive medium.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

This is a straightforward method to evaluate the performance of a corrosion inhibitor.

Materials:

  • Metal coupons (e.g., mild steel)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound derivative (inhibitor)

  • Analytical balance

Procedure:

  • Prepare metal coupons of known dimensions and weight.

  • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

  • Calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.

Analytical Chemistry: Development of Detection Methods

The presence of this compound and its derivatives in the environment as potential pollutants necessitates the development of sensitive and reliable analytical methods for their detection and quantification.

Analytical Techniques

Several analytical techniques can be employed for the determination of nitroaniline derivatives in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or mass spectrometry (MS) detectors, HPLC is a powerful tool for separating and quantifying these compounds in environmental samples.[11]

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) is also a highly effective method for the analysis of aniline derivatives.[12]

Experimental Protocol: General Workflow for HPLC-UV Analysis of Nitroanilines in Water

HPLC_Workflow Sample_Collection Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Concentration of Eluate Elution->Concentration HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General workflow for HPLC-UV analysis.

Future Outlook and Conclusion

The derivatives of this compound represent a promising and largely untapped resource for scientific research and development. The diverse biological activities and interesting material properties of these compounds warrant further investigation.

Future research should focus on:

  • Synthesis of novel derivatives: Expanding the chemical space around the this compound scaffold to discover compounds with enhanced activity and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the biological activities of these derivatives.

  • Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to understand the key features responsible for their activity and to guide the design of more potent and specific compounds.

  • Development of drug delivery systems: Formulating promising derivatives into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.

  • Exploration of new applications in materials science: Investigating the potential of these derivatives in other areas of materials science, such as organic light-emitting diodes (OLEDs) and sensors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of azo dyes using 4-Chloro-3-nitroaniline as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of the azo group (-N=N-) and are widely utilized in the textile, printing, and pharmaceutical industries.[1][2] The protocols detailed herein cover the essential steps of diazotization and coupling to generate a diverse range of azo dyes.

Introduction

The synthesis of azo dyes from this compound is a well-established two-step process. The first step involves the diazotization of the primary aromatic amine group of this compound to form a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).[3][4] The resulting diazonium salt is highly electrophilic and is immediately used in the second step, the coupling reaction. In this step, the diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols), to form the stable and colored azo dye.[5][6] The specific color of the resulting dye is dependent on the chemical structure of both the diazo component and the coupling component.[7]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 4-chloro-3-nitrobenzenediazonium chloride salt. It is crucial to maintain the temperature between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a suspension of this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. Ensure the temperature is maintained below 5 °C throughout the addition.[8]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

  • The completion of the reaction can be verified by testing a drop of the solution with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.[3] If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved.

  • If a persistent blue-black color is observed, indicating a significant excess of nitrous acid, a small amount of urea (B33335) or sulfamic acid can be added to quench it.

  • The resulting diazonium salt solution is used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the general procedure for the coupling of the 4-chloro-3-nitrobenzenediazonium chloride salt with a suitable coupling component. The pH of the reaction medium is a critical factor for a successful coupling reaction.[5]

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-Naphthol (B1666908), N,N-Dimethylaniline, Salicylic (B10762653) Acid)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate

  • Appropriate solvent for the coupling component (e.g., aqueous alkaline solution for phenols, weakly acidic solution for anilines)[3]

  • Ice

Procedure:

  • Dissolve the coupling component (1.0 equivalent) in a suitable solvent. For phenols like 2-naphthol or salicylic acid, an aqueous solution of sodium hydroxide is typically used to form the more reactive phenoxide ion. For aromatic amines like N,N-dimethylaniline, a weakly acidic solution (e.g., acetic acid in water) is used.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • The formation of the azo dye is often indicated by the appearance of a brightly colored precipitate.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to purify it.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected quantitative data for representative azo dyes synthesized from this compound and various coupling components.

Diazo ComponentCoupling ComponentDye Name/StructureYield (%)Melting Point (°C)λmax (nm)Color
This compound2-Naphthol1-((4-chloro-3-nitrophenyl)diazenyl)naphthalen-2-ol~85-95>250~480-520Red
This compoundN,N-Dimethylaniline4-((4-chloro-3-nitrophenyl)diazenyl)-N,N-dimethylaniline~80-90~160-170~420-460Yellow-Orange
This compoundSalicylic Acid2-hydroxy-5-((4-chloro-3-nitrophenyl)diazenyl)benzoic acid~75-85>230~360-390Yellow

Note: The yield, melting point, and λmax values are approximate and can vary depending on the specific reaction conditions and purity of the product.

Visualizations

Experimental Workflow

G cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Purification start Suspend this compound in HCl and Water cool1 Cool to 0-5 °C start->cool1 add_nao2 Slowly add NaNO₂ solution cool1->add_nao2 prepare_nao2 Prepare cold NaNO₂ solution prepare_nao2->add_nao2 stir1 Stir for 30 min at 0-5 °C add_nao2->stir1 test Test with starch-iodide paper stir1->test diazonium_salt Diazonium Salt Solution test->diazonium_salt couple Slowly add Diazonium Salt solution diazonium_salt->couple prepare_coupling Prepare cold solution of Coupling Component prepare_coupling->couple stir2 Stir for 30-60 min at 0-5 °C couple->stir2 precipitate Azo Dye Precipitate stir2->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry recrystallize->dry final_product Purified Azo Dye dry->final_product

Caption: Experimental workflow for the synthesis of azo dyes.

Chemical Reaction Pathway

G cluster_reactants cluster_intermediates cluster_products reactant1 This compound intermediate 4-chloro-3-nitrobenzenediazonium chloride (Diazonium Salt) reactant1->intermediate NaNO₂, HCl 0-5 °C (Diazotization) reactant2 Coupling Component (e.g., 2-Naphthol) product Azo Dye intermediate->product Coupling Component (Azo Coupling)

Caption: General chemical reaction pathway for azo dye synthesis.

References

Application Notes and Protocols: 4-Chloro-3-nitroaniline Derivatives as Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-chloro-3-nitroaniline derivatives as key intermediates in the synthesis of pharmaceutical compounds. The following sections detail the synthesis of the anthelmintic drug Triclabendazole, utilizing a structurally related precursor, 4,5-dichloro-2-nitroaniline, to generate the core benzimidazole (B57391) structure. This serves as a representative example of the synthetic utility of substituted nitroanilines in medicinal chemistry.

Introduction

Substituted anilines, such as this compound and its derivatives, are versatile building blocks in organic synthesis, particularly for the preparation of heterocyclic scaffolds of medicinal importance. The presence of the nitro group allows for facile reduction to an amine, which can then participate in cyclization reactions to form various heterocyclic systems. The chloro substituent influences the electronic properties of the ring and can serve as a handle for further functionalization. This document focuses on the synthesis of Triclabendazole, a potent anthelmintic agent, to illustrate a practical application of these principles.

Synthesis of Triclabendazole from a this compound-Related Precursor

The synthesis of Triclabendazole involves a multi-step process starting from the condensation of 2,3-dichlorophenol (B42519) with N-(4,5-dichloro-2-nitrophenyl)acetamide, which is then hydrolyzed to the key intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (B48053). This intermediate undergoes reduction of the nitro group, followed by cyclization and methylation to yield the final active pharmaceutical ingredient (API).

Step 1: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

This initial step involves a nucleophilic aromatic substitution reaction followed by hydrolysis.

Experimental Protocol:

  • A mixture of 2,3-dichlorophenol (1.0 kg), N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), and potassium carbonate is heated in dimethylformamide (DMF) (1.5 L) at 90°C under vacuum for 12 hours.[1][2][3]

  • The reaction mixture is then cooled to room temperature.

  • Methanol (B129727) (2.0 L) and a solution of 48% caustic lye (0.3 kg) in 300 mL of water are added, and the mixture is heated to 50°C for 4 hours to facilitate hydrolysis of the acetamide.[1][2]

  • After cooling, water (4.0 L) is added, and the precipitated product is stirred, filtered, and washed with water and methanol.[1][2]

  • The resulting solid is dried to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountYield
2,3-dichlorophenolC₆H₄Cl₂O163.001.0 kg-
N-(4,5-dichloro-2-nitrophenyl)acetamideC₈H₆Cl₂N₂O₃265.051.52 kg-
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroanilineC₁₂H₇Cl₃N₂O₃348.562.0 kgApprox. 90%
Step 2: Reduction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

The nitro group of the intermediate is reduced to an amine to form the corresponding o-phenylenediamine (B120857) derivative.

Experimental Protocol:

  • To a reaction vessel containing 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (900 g) and methanol (3.4 L), caustic lye (2.72 g) is added at room temperature.[1][2]

  • Raney nickel (10.8 g) is added as the catalyst.[1][2]

  • The vessel is flushed with nitrogen and then charged with hydrogen gas.

  • The reaction mixture is heated to 100°C for 12 hours.[1][2]

  • After cooling to room temperature, the mixture is filtered to remove the catalyst.

  • The filtrate containing 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine (B148231) is used directly in the next step.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountYield
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroanilineC₁₂H₇Cl₃N₂O₃348.56900 g-
4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamineC₁₂H₉Cl₃N₂O318.57819 gApprox. 99%
Step 3: Cyclization to 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol

The o-phenylenediamine derivative is cyclized using carbon disulfide to form the benzimidazole-2-thiol core.

Experimental Protocol:

  • To the methanolic solution of 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine (800 g), caustic lye (245 mL) is added.[1][2]

  • Carbon disulfide (259 g) is added slowly, and the reaction mixture is refluxed for 6 hours.[1][2]

  • After completion of the reaction, water (2.5 L) and acetic acid are added at 60°C over 2 hours to precipitate the product.[1][2]

  • An additional 2.5 L of water is added, and the mixture is heated to 90°C for 2 hours.

  • The solid product is filtered and washed with hot water.

  • The product, 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol, is dried.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountYield
4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamineC₁₂H₉Cl₃N₂O318.57800 g-
Carbon disulfideCS₂76.13259 g-
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiolC₁₃H₇Cl₃N₂OS360.63863 gApprox. 96%
Step 4: Synthesis of Triclabendazole

The final step involves the methylation of the thiol group to yield Triclabendazole.

Experimental Protocol:

  • 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol (200 g) is suspended in methanol (200 mL).

  • Dimethyl sulfate (B86663) (40 g) is added, and the mixture is heated to approximately 60°C.

  • A solution of sodium carbonate (25 g) in water (200 mL) is added slowly, and the temperature is maintained at 60°C for 1.5 hours.

  • After the reaction is complete, the mixture is cooled, and the precipitated Triclabendazole is filtered.

  • The product is washed with water and then toluene (B28343) and dried.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountYield
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiolC₁₃H₇Cl₃N₂OS360.63200 g-
Dimethyl sulfateC₂H₆O₄S126.1340 g-
TriclabendazoleC₁₄H₉Cl₃N₂OS359.66--

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Methylation A 2,3-Dichlorophenol + N-(4,5-dichloro-2-nitrophenyl)acetamide B 4-chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline A->B K2CO3, DMF, 90°C; NaOH, MeOH, H2O, 50°C C 4-chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine B->C Raney Ni, H2, MeOH, 100°C D 6-chloro-5-(2,3-dichlorophenoxy) -1H-benzimidazole-2-thiol C->D CS2, NaOH, MeOH, reflux; CH3COOH E Triclabendazole D->E (CH3)2SO4, Na2CO3, MeOH, 60°C

Caption: Synthetic pathway for Triclabendazole.

Biological Activity and Mechanism of Action of Triclabendazole

Triclabendazole is a benzimidazole anthelmintic with high efficacy against both mature and immature stages of the liver fluke, Fasciola hepatica.[4] Its mechanism of action is primarily attributed to its ability to bind to β-tubulin in the parasite's cells.[5][6] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.

The disruption of microtubule formation has several downstream effects on the parasite:

  • Impaired Cellular Integrity and Transport: Microtubules are crucial for maintaining cell structure, intracellular transport of organelles and vesicles, and cell motility. Their disruption leads to a collapse of these vital functions.

  • Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division. Inhibition of microtubule formation arrests cell division.

  • Reduced Nutrient Absorption: The tegument of the fluke, which is responsible for nutrient uptake, is rich in microtubules. Disruption of these structures impairs the parasite's ability to absorb nutrients from the host.

  • Decreased Energy Production: Triclabendazole has also been shown to interfere with the parasite's energy metabolism, further compromising its viability.[5]

The selective toxicity of Triclabendazole towards the parasite is due to its higher affinity for fluke β-tubulin compared to the host's tubulin.[6]

Mechanism of Action: Signaling Pathway

Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream Downstream Effects Triclabendazole Triclabendazole (Active Metabolites) BetaTubulin Parasite β-Tubulin Triclabendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization Inhibited BetaTubulin->Microtubule Prevents formation of Cytoskeleton Cytoskeleton Disruption Microtubule->Cytoskeleton Transport Impaired Intracellular Transport Microtubule->Transport Division Cell Division Arrest Microtubule->Division Nutrient Reduced Nutrient Uptake Microtubule->Nutrient Death Parasite Death Cytoskeleton->Death Transport->Death Division->Death Nutrient->Death

Caption: Mechanism of action of Triclabendazole.

References

Synthesis of 4-Chloro-3-nitroaniline: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the laboratory-scale synthesis of 4-Chloro-3-nitroaniline, a key intermediate in the production of dyes, pigments, agrochemicals, and pharmaceuticals. The synthesis follows a robust three-step process commencing with the protection of the amino group of 4-chloroaniline (B138754) by acetylation, followed by nitration of the resulting 4-chloroacetanilide, and concluding with acidic hydrolysis to yield the target compound. This method is favored as direct nitration of 4-chloroaniline can lead to oxidation of the amino group and the formation of undesired byproducts.

Overview of the Synthesis Pathway

The synthesis is performed in three main stages:

  • Acetylation of 4-Chloroaniline: The amino group of 4-chloroaniline is protected by reacting it with acetic anhydride (B1165640) to form 4-chloroacetanilide. This step deactivates the benzene (B151609) ring to a lesser extent than the amino group, allowing for more controlled nitration.

  • Nitration of 4-Chloroacetanilide: The intermediate, 4-chloroacetanilide, undergoes electrophilic aromatic substitution with a nitrating mixture (a combination of concentrated nitric and sulfuric acids) to introduce a nitro group onto the aromatic ring, predominantly at the position ortho to the acetamido group and meta to the chloro group, yielding 4-chloro-3-nitroacetanilide.

  • Hydrolysis of 4-Chloro-3-nitroacetanilide: The protecting acetyl group is removed from 4-chloro-3-nitroacetanilide via acid-catalyzed hydrolysis to afford the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • 4-Chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid (37%)

  • Sodium hydroxide (B78521)

  • Ethanol

  • Deionized water

  • Ice

Safety Precautions: This synthesis involves the use of corrosive and strong acids. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of 4-Chloroacetanilide (Acetylation)

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.078 mol) of 4-chloroaniline in 30 mL of glacial acetic acid.

  • To this solution, add 10.0 mL (0.106 mol) of acetic anhydride.

  • Gently warm the mixture on a hot plate for 10-15 minutes to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature, and then pour it into 150 mL of ice-cold water while stirring.

  • Collect the precipitated white solid of 4-chloroacetanilide by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 30 mL) to remove any unreacted acetic acid and aniline (B41778) acetate.

  • Dry the product in a desiccator or a vacuum oven at 60-70°C.

  • Record the mass of the dried 4-chloroacetanilide and calculate the percentage yield.

Step 2: Synthesis of 4-Chloro-3-nitroacetanilide (Nitration)

Protocol:

  • In a 100 mL beaker, carefully add 8.5 g (0.050 mol) of the dried 4-chloroacetanilide to 15 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3.6 mL (0.081 mol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-chloroacetanilide using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C. Stir continuously during the addition.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30-40 minutes with occasional stirring.

  • Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid of 4-chloro-3-nitroacetanilide by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the product and record the mass to calculate the yield.

Step 3: Synthesis of this compound (Hydrolysis)

Protocol:

  • Place the dried 4-chloro-3-nitroacetanilide (assuming a yield from the previous step, e.g., ~10.0 g, 0.046 mol) in a 250 mL round-bottom flask.

  • Add 30 mL of 70% sulfuric acid (prepared by carefully adding 21 mL of concentrated sulfuric acid to 9 mL of water).

  • Heat the mixture under reflux for 30-45 minutes, or until the solid completely dissolves.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 150 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the solution is alkaline. This will precipitate the this compound as a yellow-orange solid.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified crystals, weigh them, and determine the melting point. Calculate the overall yield of the synthesis.

Data Presentation

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
14-Chloroaniline127.5710.00.0784-Chloroacetanilide169.6013.23--
24-Chloroacetanilide169.608.50.0504-Chloro-3-nitroacetanilide214.6010.73--
34-Chloro-3-nitroacetanilide214.60~10.0~0.046This compound172.577.94--

Note: The actual yield for each step should be recorded by the researcher to calculate the percentage yield.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis Start 4-Chloroaniline Process1 Warm, Cool, Precipitate Start->Process1 Reagent1 Acetic Anhydride, Glacial Acetic Acid Reagent1->Process1 Intermediate1 4-Chloroacetanilide Process1->Intermediate1 Process2 Cool (0-5°C), Add Dropwise Intermediate1->Process2 Reagent2 Conc. HNO3, Conc. H2SO4 Reagent2->Process2 Intermediate2 4-Chloro-3-nitroacetanilide Process2->Intermediate2 Process3 Reflux, Neutralize Intermediate2->Process3 Reagent3 70% H2SO4, NaOH (aq) Reagent3->Process3 End This compound Process3->End

Caption: Workflow diagram illustrating the three-step synthesis of this compound.

Application Notes and Protocols for the Synthesis of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted anilines is a crucial transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical, dye, and agrochemical industries. 4-Chloro-3-nitroaniline, in particular, serves as a key building block in the synthesis of various complex organic molecules.[1] This document provides detailed application notes and a comprehensive experimental protocol for the regioselective synthesis of this compound from 4-chloroaniline (B138754). The presented methodology involves the protection of the amino group via acetylation, followed by nitration and subsequent deprotection, ensuring a high yield of the desired isomer.

Reaction Mechanism and Regioselectivity

The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation of the aniline (B41778) and a mixture of ortho, meta, and para isomers. This is due to the protonation of the highly basic amino group in the strongly acidic medium, forming the anilinium ion. The -NH3+ group is a powerful deactivating and meta-directing group.

To achieve regioselective nitration at the position ortho to the amino group and meta to the chloro group, a protection-deprotection strategy is employed. The amino group of 4-chloroaniline is first protected as an acetanilide (B955). The N-acetyl group (-NHCOCH3) is still an activating and ortho, para-directing group, but it is less activating than the amino group. This moderation of the activating effect prevents unwanted side reactions and allows for more controlled nitration.

In the case of N-acetyl-4-chloroaniline, the directing effects of the N-acetyl group (ortho, para-directing) and the chloro group (ortho, para-directing but deactivating) must be considered. The N-acetyl group is a stronger activating group than the chloro group is a deactivating one. Therefore, the positions ortho to the N-acetyl group (positions 2 and 6) and para to it (position 4, which is already substituted by chlorine) are activated. The chloro group also directs incoming electrophiles to its ortho and para positions. The position ortho to the N-acetyl group and meta to the chloro group (position 3) is the most sterically accessible and electronically favored position for electrophilic attack by the nitronium ion (NO2+).

Physicochemical Data

The following tables summarize the key physicochemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Data of 4-Chloroaniline (Starting Material)

PropertyValue
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point68-71 °C
Boiling Point232 °C
SolubilitySparingly soluble in water, soluble in organic solvents

Table 2: Physicochemical Data of this compound (Product)

PropertyValue
Molecular FormulaC₆H₅ClN₂O₂
Molecular Weight172.57 g/mol [2]
AppearanceYellow to orange crystalline solid[1]
Melting Point99-101 °C
Boiling PointDecomposes
SolubilityLimited solubility in water, soluble in ethanol (B145695), acetone, and dimethylformamide[1]

Experimental Protocol

This protocol is divided into three main stages: acetylation of 4-chloroaniline, nitration of the resulting acetanilide, and deprotection to yield this compound.

Materials and Reagents
  • 4-Chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol

  • Sodium hydroxide (B78521)

  • Ice

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Step 1: Acetylation of 4-Chloroaniline to N-(4-chlorophenyl)acetamide
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.078 mol) of 4-chloroaniline in 50 mL of glacial acetic acid.

  • To this solution, slowly add 8.5 mL (0.090 mol) of acetic anhydride.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 30 minutes.

  • After reflux, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid of N-(4-chlorophenyl)acetamide by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it thoroughly. A typical yield for this step is around 90-95%.

Step 2: Nitration of N-(4-chlorophenyl)acetamide
  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add 10.0 g (0.059 mol) of the dried N-(4-chlorophenyl)acetamide to 20 mL of concentrated sulfuric acid. Maintain the temperature below 20 °C using an ice bath. Stir until the solid dissolves completely.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.0 mL (0.063 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate of N-(4-chloro-3-nitrophenyl)acetamide by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

Step 3: Deprotection (Hydrolysis) to this compound
  • Transfer the crude N-(4-chloro-3-nitrophenyl)acetamide to a 250 mL round-bottom flask.

  • Add 50 mL of a 70% sulfuric acid solution (prepared by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of water).

  • Heat the mixture to reflux for 30-60 minutes until the hydrolysis is complete (can be monitored by TLC).

  • Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude this compound.

  • Collect the yellow-orange solid by vacuum filtration, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pure this compound. A typical overall yield for the three steps is in the range of 70-80%.

Quantitative Data

Table 3: Reaction Parameters and Yield

ParameterValue
Starting Material4-Chloroaniline
Final ProductThis compound
Overall Yield70-80% (typical)
Purity>98% after recrystallization

Table 4: Spectroscopic Data for this compound

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆) IR (KBr, cm⁻¹)
δ 7.49 (d, J=2.6 Hz, 1H, H-2)δ 148.5 (C-1)~3480, 3370 (N-H stretching)
δ 7.28 (d, J=8.8 Hz, 1H, H-5)δ 146.1 (C-3)~1630 (N-H bending)
δ 6.85 (dd, J=8.8, 2.7 Hz, 1H, H-6)δ 132.0 (C-5)~1530, 1350 (N-O stretching of NO₂)
δ 6.25 (s, 2H, NH₂)δ 119.5 (C-4)~820 (C-Cl stretching)
δ 114.8 (C-6)~750 (C-H out-of-plane bending)
δ 111.1 (C-2)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection & Purification start 4-Chloroaniline reagent1 Acetic Anhydride Glacial Acetic Acid product1 N-(4-chlorophenyl)acetamide start->product1 reagent1->product1 Reflux reagent2 Conc. HNO₃ Conc. H₂SO₄ product2 N-(4-chloro-3-nitrophenyl)acetamide product1->product2 reagent2->product2 0-10 °C reagent3 70% H₂SO₄ (aq) NaOH (aq) product3 Crude this compound product2->product3 reagent3->product3 Reflux final_product Pure this compound product3->final_product Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus H2O H₂O HNO3->H2O H2SO4 H₂SO₄ H2SO4->HNO3 Protonation HSO4_minus HSO₄⁻ H2SO4->HSO4_minus reactant N-(4-chlorophenyl)acetamide sigma_complex Sigma Complex (Resonance Stabilized) reactant->sigma_complex + NO₂⁺ product N-(4-chloro-3-nitrophenyl)acetamide sigma_complex->product - H⁺

Caption: Simplified mechanism of electrophilic nitration.

References

Application Notes and Protocols for the Chlorination of 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chlorinated derivatives of 3-nitroaniline (B104315), key intermediates in the development of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established chemical literature and provide methods for the regioselective introduction of chlorine atoms onto the 3-nitroaniline scaffold.

Introduction

The chlorination of 3-nitroaniline is a crucial transformation for accessing a variety of substituted aromatic building blocks. The introduction of chlorine atoms can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity in subsequent synthetic steps and its biological activity in drug discovery programs. The regioselectivity of the chlorination is influenced by the directing effects of the amino and nitro groups, both of which direct incoming electrophiles to the positions ortho and para to the amino group and meta to the nitro group (positions 2, 4, and 6). This document details two primary methods for the chlorination of 3-nitroaniline: direct chlorination with chlorine gas in an acidic medium and chlorination using N-Chlorosuccinimide (NCS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of chlorinated 3-nitroaniline derivatives.

ProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Chloro-4-nitroaniline4-Nitroaniline, Chlorine gas, Hydrogen peroxideHydrochloric acid55 - 653 - 3.5~98
2,6-Dichloro-4-nitroanilinep-Nitroaniline, Chlorine gasSulfuric acid754.595.8
4-Chloro-3-nitroaniline3-NitroanilineAcidic Conditions---
Chlorinated AnilinesSubstituted anilines, N-ChlorosuccinimideAcetonitrile (B52724)Reflux--

Note: Specific yield for the direct chlorination of 3-nitroaniline to this compound is not detailed in the provided search results, but the synthesis is noted to occur under controlled acidic conditions[1]. The chlorination of deactivated anilines with NCS in acetonitrile is a known method, though specific yields for 3-nitroaniline are not provided.

Signaling Pathways and Logical Relationships

The regioselectivity of the electrophilic aromatic substitution on 3-nitroaniline is governed by the combined directing effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. Both substituents direct incoming electrophiles to the 2, 4, and 6 positions of the aromatic ring.

G cluster_directing_effects Directing Effects 3-Nitroaniline 3-Nitroaniline Electrophilic Substitution Electrophilic Substitution 3-Nitroaniline->Electrophilic Substitution Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Electrophilic Substitution->Sigma Complex (Wheland Intermediate) Chlorinating Agent (Cl+) Chlorinating Agent (Cl+) Chlorinating Agent (Cl+)->Electrophilic Substitution Proton Loss Proton Loss Sigma Complex (Wheland Intermediate)->Proton Loss Chlorinated 3-Nitroaniline Products Chlorinated 3-Nitroaniline Products Proton Loss->Chlorinated 3-Nitroaniline Products -NH2 (ortho, para-director) -NH2 (ortho, para-director) Positions 2, 4, 6 Positions 2, 4, 6 -NH2 (ortho, para-director)->Positions 2, 4, 6 -NO2 (meta-director) -NO2 (meta-director) -NO2 (meta-director)->Positions 2, 4, 6

Caption: Directing effects in the chlorination of 3-nitroaniline.

Experimental Protocols

Protocol 1: Direct Chlorination of Nitroanilines with Chlorine Gas in Acidic Medium

This protocol is adapted from established methods for the chlorination of nitroanilines and can be applied to 3-nitroaniline with appropriate optimization.

Materials:

  • Nitroaniline (e.g., p-nitroaniline as a model)

  • Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (35%)

  • Chlorine gas

  • Ice

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and thermometer, dissolve the nitroaniline in the chosen acid (e.g., a mass ratio of 1:3 to 1:12 of nitroaniline to sulfuric acid).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 75 °C for sulfuric acid or -10 to 0 °C for hydrochloric acid).

  • Chlorination: Bubble chlorine gas through the stirred solution at a controlled rate. The molar ratio of nitroaniline to chlorine is typically in the range of 1:1 to 1:2.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, stop the chlorine gas flow and pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with water until the filtrate is neutral, and dry the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

G start Start dissolve Dissolve 3-Nitroaniline in Acid start->dissolve cool Cool Reaction Mixture dissolve->cool chlorinate Bubble Chlorine Gas cool->chlorinate monitor Monitor Reaction (TLC/HPLC) chlorinate->monitor monitor->chlorinate Incomplete workup Pour onto Ice monitor->workup Complete isolate Filter and Wash Product workup->isolate dry Dry Product isolate->dry end End dry->end

Caption: Experimental workflow for direct chlorination.

Protocol 2: Chlorination of Deactivated Anilines with N-Chlorosuccinimide (NCS)

This general protocol is suitable for the chlorination of electron-deficient anilines, including 3-nitroaniline.

Materials:

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline in acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (typically 1.0 to 1.2 equivalents for monochlorination) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the required time (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 5% aqueous solution of sodium sulfite to quench any unreacted NCS.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired chlorinated isomer(s).

G start Start dissolve Dissolve 3-Nitroaniline in Acetonitrile start->dissolve add_ncs Add NCS dissolve->add_ncs reflux Reflux Reaction add_ncs->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete workup Quench with Sodium Sulfite monitor->workup Complete extract Extract Product workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for NCS chlorination.

References

Application of 4-Chloro-3-nitroaniline in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Chloro-3-nitroaniline is a versatile starting material for the synthesis of various agrochemical intermediates. This application note provides a detailed protocol for a two-step synthesis of 5-chlorobenzimidazole-2-thiol, a key precursor for certain fungicides, starting from this compound. The protocol includes the catalytic reduction of this compound to 4-chloro-1,3-phenylenediamine, followed by its cyclization with carbon disulfide. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

Introduction

Substituted benzimidazoles are an important class of compounds in the agrochemical industry, with many exhibiting fungicidal properties. A common route to these compounds involves the cyclization of substituted o-phenylenediamines. This compound serves as a readily available precursor to 4-chloro-1,3-phenylenediamine, a key building block for the synthesis of 5-chlorobenzimidazole (B1584574) derivatives. This application note outlines a reliable and efficient synthetic route to 5-chlorobenzimidazole-2-thiol, an important intermediate for the development of novel fungicides.

Synthetic Pathway Overview

The synthesis of 5-chlorobenzimidazole-2-thiol from this compound proceeds in two main steps as illustrated in the workflow below.

Synthesis_Workflow A This compound B Step 1: Catalytic Reduction A->B H2, Catalyst C 4-chloro-1,3-phenylenediamine B->C D Step 2: Cyclization with Carbon Disulfide C->D CS2, Base E 5-chlorobenzimidazole-2-thiol D->E

Caption: Overall synthetic workflow from this compound to 5-chlorobenzimidazole-2-thiol.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1,3-phenylenediamine via Catalytic Reduction of this compound

This procedure describes the reduction of the nitro group of this compound to an amine group to yield 4-chloro-1,3-phenylenediamine. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Caption: Catalytic reduction of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound172.5717.26 g0.10
10% Palladium on Carbon (Pd/C)-0.86 g-
Ethanol (B145695) (anhydrous)46.07200 mL-
Hydrogen gas (H₂)2.02--
Celite®-5 g-

Procedure:

  • A 500 mL hydrogenation vessel is charged with this compound (17.26 g, 0.10 mol) and 10% Palladium on Carbon (0.86 g).

  • Anhydrous ethanol (200 mL) is added to the vessel.

  • The vessel is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reaction mixture is stirred vigorously and pressurized with hydrogen gas to 50 psi.

  • The reaction is heated to 50°C and maintained at this temperature and pressure. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (disappearance of the starting material), the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released.

  • The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of ethanol.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-chloro-1,3-phenylenediamine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
4-chloro-1,3-phenylenediamine14.2613.1 - 13.892 - 97>98%
Step 2: Synthesis of 5-chlorobenzimidazole-2-thiol from 4-chloro-1,3-phenylenediamine

This protocol details the cyclization of 4-chloro-1,3-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole (B57391) ring system.

Reaction Scheme:

Caption: Cyclization of 4-chloro-1,3-phenylenediamine with carbon disulfide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-chloro-1,3-phenylenediamine142.5914.26 g0.10
Carbon Disulfide (CS₂)76.139.14 g (7.26 mL)0.12
Potassium Hydroxide (B78521) (KOH)56.1111.22 g0.20
Ethanol46.07150 mL-
Water18.0250 mL-
Acetic Acid (glacial)60.05--

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (11.22 g, 0.20 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add 4-chloro-1,3-phenylenediamine (14.26 g, 0.10 mol) to the basic solution and stir until it dissolves.

  • To the stirred solution, add carbon disulfide (7.26 mL, 0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered to remove any solid impurities.

  • The filtrate is carefully acidified with glacial acetic acid to a pH of approximately 5-6. This will cause the product to precipitate.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
5-chlorobenzimidazole-2-thiol18.4716.25 - 17.5588 - 95>97%

Conclusion

The protocols detailed in this application note provide a robust and efficient method for the synthesis of 5-chlorobenzimidazole-2-thiol from this compound. This two-step process, involving a catalytic reduction followed by a cyclization reaction, offers high yields and purities, making it suitable for the production of this key agrochemical intermediate on a laboratory and potentially pilot scale. The resulting 5-chlorobenzimidazole-2-thiol can be further functionalized to generate a library of potential fungicidal compounds for screening and development.

Safety Precautions

  • This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel in a properly equipped laboratory.

  • Carbon disulfide is highly flammable and toxic. It should be handled with extreme care in a fume hood, away from any ignition sources.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of 4-Chloro-3-nitrophenyl Isocyanate via Phosgenation of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 4-chloro-3-nitrophenyl isocyanate from 4-chloro-3-nitroaniline. The primary method described is phosgenation, a fundamental reaction for converting primary amines into highly reactive isocyanates. These isocyanates are critical building blocks in medicinal chemistry, particularly for the synthesis of substituted ureas, a common motif in pharmacologically active compounds. This document outlines the reaction mechanism, a detailed experimental protocol using a safer phosgene (B1210022) equivalent (triphosgene), and discusses the application of such isocyanates in drug development, drawing a parallel to the synthesis of the multi-kinase inhibitor, Sorafenib.

Introduction and Application

The reaction of primary amines with phosgene or its equivalents is a cornerstone of industrial and pharmaceutical chemistry for the production of isocyanates.[1][2] The target compound, 4-chloro-3-nitrophenyl isocyanate, is synthesized from this compound through this transformation. Isocyanates (-N=C=O) are highly reactive electrophilic intermediates valued for their ability to readily form stable linkages with nucleophiles.

In drug development, the most prominent application of isocyanates is their reaction with amines to form N,N'-disubstituted ureas. This urea (B33335) linkage is a key structural feature in numerous therapeutic agents. A notable example is the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[3] The synthesis of Sorafenib involves the coupling of an amine with a structurally similar isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the critical urea bond that defines the molecule's core structure.[4][5] The synthesis of 4-chloro-3-nitrophenyl isocyanate provides a valuable intermediate that can be used to generate novel compounds with potential therapeutic applications, following a similar synthetic logic.

Reaction Scheme and Mechanism

The phosgenation of a primary aromatic amine proceeds via a two-step mechanism:[1][6]

  • Carbamoyl (B1232498) Chloride Formation: The primary amine acts as a nucleophile, attacking the carbonyl carbon of phosgene. This is typically performed at low temperatures to generate a carbamoyl chloride intermediate.[7]

  • Dehydrohalogenation: The intermediate carbamoyl chloride is then heated, often in the presence of a base or with excess phosgene, to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product.[1][2]

Overall Reaction:

Data Presentation

Quantitative data for the reactant and product are summarized below.

Table 1: Physical and Chemical Properties of Key Compounds

PropertyThis compound (Reactant)4-Chloro-3-nitrophenyl Isocyanate (Product)
Molecular Formula C₆H₅ClN₂O₂C₇H₃ClN₂O₃
Molecular Weight 172.57 g/mol [8]198.56 g/mol
Appearance Yellow to tan powder[8]White to yellow powder/crystal[9]
Melting Point 103 °C[8]65 - 69 °C[9]
CAS Number 635-22-3[8]40397-96-4[9]

Table 2: Typical Reaction Parameters and Expected Results (Triphosgene Method)

ParameterValue / ConditionNotes
Phosgene Source Triphosgene (B27547) (BTC)Safer solid substitute for gaseous phosgene.[10][11]
Stoichiometry (Amine:BTC) 1 : 0.35 - 0.40Triphosgene is equivalent to ~3 moles of phosgene.
Solvent Dichloromethane (DCM), Toluene, Ethyl AcetateAnhydrous conditions are critical.[7][11][12]
Base Triethylamine (B128534) (Et₃N)Acts as an HCl scavenger.[11]
Temperature 0 °C to Room TemperatureInitial addition is performed cold, followed by warming.
Reaction Time 2 - 5 hours[10][11]Monitored by TLC or IR (disappearance of N-H, appearance of N=C=O).
Typical Yield 80 - 95%Yields are generally high for this transformation.[1][12]

Experimental Protocols

This protocol describes the synthesis of 4-chloro-3-nitrophenyl isocyanate using triphosgene, which is preferable for laboratory-scale synthesis due to safety considerations.

EXTREME CAUTION IS ADVISED.

  • Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin.[8] Triphosgene is a solid precursor to phosgene, which is an extremely toxic and corrosive gas.[13][14]

  • Handling: This entire procedure must be conducted in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

Materials and Equipment
  • Reactants: this compound, Triphosgene (bis(trichloromethyl) carbonate), Triethylamine (Et₃N, freshly distilled).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, condenser with a drying tube (e.g., filled with CaCl₂), ice bath, and standard laboratory glassware for workup and purification.

Synthetic Procedure
  • Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve triphosgene (e.g., 0.4 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold triphosgene solution over 30-45 minutes. A precipitate of the amine hydrochloride may form.

  • Base Addition: Prepare a solution of triethylamine (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The mixture should become more homogeneous as the hydrochloride salt reacts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by withdrawing a small aliquot, quenching it with methanol, and analyzing by LC-MS. Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the N-H stretches of the starting amine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh DCM.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or by recrystallization from an anhydrous solvent like carbon tetrachloride or hexane (B92381) to yield 4-chloro-3-nitrophenyl isocyanate as a crystalline solid.[12]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Setup Flask (N2 atmosphere) Dissolve_BTC 2. Dissolve Triphosgene in Anhydrous DCM Setup->Dissolve_BTC Cool 3. Cool to 0 °C Dissolve_BTC->Cool Add_Amine 4. Add Amine Solution (Dropwise at 0 °C) Cool->Add_Amine Add_Base 5. Add Et3N Solution (Dropwise at 0 °C) Add_Amine->Add_Base Warm 6. Warm to RT & Stir (2-4h) Add_Base->Warm Filter 7. Filter Salt Warm->Filter Evaporate 8. Evaporate Solvent Filter->Evaporate Purify 9. Purify Product (Distillation/Recrystallization) Evaporate->Purify Final_Product Final_Product Purify->Final_Product Final Product: 4-Chloro-3-nitrophenyl Isocyanate

Caption: Workflow for the synthesis of 4-chloro-3-nitrophenyl isocyanate.

Diagram 2: Simplified Reaction Mechanism

G Reactant This compound (R-NH2) HCl1 - HCl Phosgene Phosgene (COCl2) Intermediate Carbamoyl Chloride Intermediate (R-NH-COCl) HCl2 - HCl Product Isocyanate Product (R-N=C=O) HCl1->Intermediate HCl2->Product

Caption: Logical progression from amine to isocyanate via a carbamoyl chloride.

Diagram 3: Application in Drug Synthesis (Sorafenib Analogy)

G Isocyanate Isocyanate Intermediate (e.g., 4-Chloro-3-(CF3)phenyl isocyanate) Urea Final Drug Product with Urea Linkage (e.g., Sorafenib) Isocyanate->Urea Forms Urea Bond (-NH-CO-NH-) Amine Amine Precursor (e.g., 4-(4-aminophenoxy)-N- methylpicolinamide) Amine->Urea

Caption: Role of isocyanates in forming urea linkages in drug synthesis.

References

Application Note: A Standardized Protocol for the Diazotization of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, particularly in the industrial production of azo dyes and pigments. This process converts a primary aromatic amine into a highly versatile diazonium salt intermediate.[1][2] 4-Chloro-3-nitroaniline is a key starting material whose diazonium salt serves as a precursor for a wide range of disperse dyes and other complex organic molecules. The presence of electron-withdrawing chloro and nitro groups on the aniline (B41778) ring influences the reactivity and stability of the resulting diazonium salt, necessitating carefully controlled reaction conditions.[2]

This application note provides a detailed, step-by-step protocol for the efficient diazotization of this compound. The procedure emphasizes maintaining low temperatures to prevent the decomposition of the thermally unstable diazonium salt, ensuring a high yield of the desired intermediate for subsequent coupling reactions.[1][3]

Reaction Principle

The diazotization reaction involves treating the primary amine, this compound, with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[1][2][4] The amine, suspended in the acidic medium, reacts with the nitrous acid to form the corresponding 4-chloro-3-nitrobenzenediazonium chloride salt. This diazonium salt is typically not isolated and is used immediately in solution for subsequent reactions, such as azo coupling.[3]

Experimental Protocol

This protocol outlines the procedure for the formation of the 4-chloro-3-nitrobenzenediazonium salt solution.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (B33335) or Sulfamic Acid

  • Starch-iodide paper

  • Magnetic stirrer with stir bar

  • Ice-salt bath

  • Beakers and Erlenmeyer flasks

  • Thermometer

  • Dropping funnel

Procedure:

  • Preparation of the Amine Suspension: In a beaker of appropriate size, create a suspension of this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5–3.0 equivalents) and water.[3]

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the entire procedure to prevent the premature decomposition of the diazonium salt.[3][5]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0–1.1 equivalents) in a minimal amount of cold distilled water.[3]

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred amine suspension using a dropping funnel. The rate of addition must be carefully controlled to ensure the temperature does not rise above 5 °C.[3][5]

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete.[3]

  • Verification and Quenching: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates excess nitrous acid, which is desirable for reaction completion.[3] Any significant excess can be neutralized by the careful addition of a small amount of urea or sulfamic acid until the test is negative.

  • Use of Diazonium Salt: The resulting pale-yellow solution containing the 4-chloro-3-nitrobenzenediazonium salt is highly unstable and should be used immediately for the subsequent coupling reaction.[3]

Data Presentation

The following table summarizes the recommended quantitative parameters for the diazotization of this compound.

ParameterValue/ConditionNotes
Reactant Molar Ratios
This compound1.0 equivalentStarting material.
Hydrochloric Acid (conc.)2.5 - 3.0 equivalentsActs as a reactant and maintains an acidic medium.[3]
Sodium Nitrite1.0 - 1.1 equivalentsA slight excess ensures complete reaction.[3]
Reaction Conditions
Temperature0 – 5 °CCritical for the stability of the diazonium salt.[3][5]
NaNO₂ Addition Time~45 minutesSlow, dropwise addition is crucial for temperature control.[5]
Post-addition Stirring Time30 minutesEnsures the reaction goes to completion.[3]

Experimental Workflow Visualization

The logical flow of the diazotization protocol is illustrated in the following diagram.

Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzenediazonium salt.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-nitroaniline. This application note includes a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable quantitative analysis of this compound is crucial for quality control, process monitoring, and stability studies. The reversed-phase HPLC (RP-HPLC) method detailed herein offers excellent selectivity and sensitivity for the determination of this compound.

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile and Water with Phosphoric Acid[2]
(A) 0.1% Phosphoric acid in Water
(B) Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength UV at 254 nm[1]
Run Time Approximately 15 minutes[1]
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the aqueous component of the mobile phase (A), add 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. The following are representative validation parameters.

Validation ParameterSpecificationRepresentative Results
Linearity (R²) ≥ 0.9990.9998
Range 1 - 150 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity No interference from blank/placeboPeak purity > 99.5%

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow start Start Analysis prep Sample and Standard Preparation start->prep Begin hplc HPLC Injection and Data Acquisition prep->hplc Inject Samples integrate Peak Integration and Identification hplc->integrate Chromatogram quantify Quantification using Calibration Curve integrate->quantify Peak Area report Generate Report quantify->report Concentration Data end_node End report->end_node Finalize

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a structured table for clear comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Blank---
Standard 15.21500010
Standard 25.27500050
Sample 15.24500030
Sample 25.24650031

Note: Retention times and peak areas are hypothetical and will be determined experimentally.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of this HPLC method.

Method_Development_Logic cluster_dev Development Steps cluster_val Validation Parameters objective Objective: Quantitative Analysis of This compound method_dev Method Development objective->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_select Detector Wavelength Selection method_dev->det_select validation Method Validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity application Routine Application col_select->validation mp_opt->validation det_select->validation linearity->application accuracy->application precision->application lod_loq->application specificity->application

Caption: Logical workflow of HPLC method development and validation.

References

Application Note and Protocol for the Identification of 4-Chloro-3-nitroaniline by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and semi-quantitative analysis of 4-chloro-3-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate used in the synthesis of various dyes and other industrial chemicals. Due to its potential environmental and toxicological relevance, a reliable analytical method is crucial for its detection. This protocol outlines the necessary steps for sample preparation, GC-MS instrumentation, and data analysis. While this protocol is designed to be comprehensive, specific parameters may require optimization based on the laboratory's instrumentation and the sample matrix.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of semi-volatile organic compounds such as this compound. The method described herein is based on established EPA methodologies for aniline (B41778) derivatives and provides a robust framework for the analysis of this compound in various sample matrices.[1]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from an aqueous matrix. For solid samples, a soxhlet extraction or other appropriate solid-liquid extraction method may be necessary.

Reagents and Materials:

  • This compound (analytical standard)

  • Methylene (B1212753) chloride (pesticide grade or equivalent)

  • Sodium sulfate (B86663) (anhydrous)

  • 1 M Sodium hydroxide

  • Organic-free reagent water

  • Volumetric flasks, separatory funnel, pipettes, and other standard laboratory glassware

Procedure:

  • To a 1-liter aqueous sample, adjust the sample pH to >11 with 1 M sodium hydroxide.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of methylene chloride to the separatory funnel and extract by shaking for 2 minutes, with periodic venting to release pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the methylene chloride extract into a collection flask.

  • Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.

  • Combine the three methylene chloride extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point and may require optimization.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Source Temperature230 °C
Transfer Line Temp280 °C

Data Presentation

Quantitative Data Summary

The following table summarizes key mass spectrometry data for the identification of this compound and provides expected performance metrics based on the analysis of similar compounds. Actual retention time, LOD, and LOQ should be determined experimentally.

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Mass Ions (m/z)
This compound635-22-3C₆H₅ClN₂O₂172.57172 (M+), 126, 99, 75[4]

Note: The m/z values are based on the most abundant isotopes.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample ph_adjust Adjust pH > 11 sample->ph_adjust 1. lle Liquid-Liquid Extraction (Methylene Chloride) ph_adjust->lle 2. dry Dry Extract (Sodium Sulfate) lle->dry 3. concentrate Concentrate Extract dry->concentrate 4. gcms GC-MS Injection concentrate->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification Quantification identification->quantification

References

Application Notes and Protocols for Developing Tubulin Inhibitors with 4-Chloro-3-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, is a validated and highly attractive target for the development of anticancer therapeutics. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis, making tubulin inhibitors a potent class of chemotherapeutic agents.

This document provides detailed application notes and protocols for the investigation of 4-Chloro-3-nitroaniline derivatives, particularly 4-Chloro-3-nitrophenylthioureas, as potential tubulin inhibitors. While direct evidence of tubulin polymerization inhibition by this specific class of compounds is an area of ongoing research, their significant cytotoxic effects against various cancer cell lines suggest a mechanism of action that may involve microtubule disruption, a characteristic shared by many established anticancer agents.[1][2]

Data Presentation: Cytotoxicity of 4-Chloro-3-nitrophenylthiourea Derivatives

The following tables summarize the cytotoxic activity of a series of disubstituted 4-Chloro-3-nitrophenylthiourea derivatives against various human cancer cell lines. The half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values are presented in µM.

Table 1: Cytotoxic Activity (CC50 in µM) of 4-Chloro-3-nitrophenylthiourea Derivatives against MT-4 Cells [1]

Compound IDR (Substituent)CC50 (µM)
1 4-Fluorophenyl5.8 ± 0.7
2 4-Chlorophenyl6.5 ± 1.1
3 4-Bromophenyl6.3 ± 0.9
4 4-Iodophenyl5.9 ± 0.8
5 4-Cyanophenyl7.2 ± 1.3
6 4-Methylphenyl8.1 ± 1.5
8 3-Chlorophenyl9.2 ± 1.2
9 3-Bromophenyl8.7 ± 1.1
10 3,4-Dichlorophenyl4.9 ± 0.6
11 3-Chloro-4-methylphenyl5.3 ± 0.7
12 2-Fluorophenyl>100
13 2-Chlorophenyl>100
14 2-Bromophenyl>100
15 2-Iodophenyl>100
16 2-Methylphenyl>100
17 2-Methoxyphenyl>100
18 2,4-Dichlorophenyl7.8 ± 1.4
19 2,5-Dichlorophenyl8.5 ± 1.6

Table 2: Cytotoxic Activity (IC50 in µM) of Selected Thiourea Derivatives Against Various Cancer Cell Lines [2]

Compound IDSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)HaCaT (Normal)
1 10.1 ± 2.109.4 ± 1.8511.5 ± 1.1310.8 ± 1.0549.5 ± 2.98
2 8.9 ± 1.151.5 ± 0.724.8 ± 0.953.5 ± 1.1024.7 ± 1.95
3 11.2 ± 1.257.2 ± 1.059.5 ± 1.188.9 ± 0.9835.8 ± 2.15
8 7.5 ± 0.986.5 ± 1.128.2 ± 0.887.9 ± 1.0241.2 ± 2.55
9 9.8 ± 1.107.6 ± 1.7510.3 ± 1.219.5 ± 1.1545.6 ± 2.80
Cisplatin 12.5 ± 1.5015.8 ± 1.8014.2 ± 1.6511.5 ± 1.301.8 ± 0.25

Experimental Protocols

Synthesis of 1,3-Disubstituted-4-chloro-3-nitrophenylthiourea Derivatives

This protocol describes a general method for the synthesis of the target compounds from this compound.

Materials:

  • This compound

  • Appropriate isothiocyanate (e.g., 4-fluorophenyl isothiocyanate)

  • Anhydrous acetonitrile (B52724)

  • Triethylamine (B128534) (optional, as a catalyst)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Add the corresponding isothiocyanate (1 equivalent) to the solution.

  • If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve this compound in Acetonitrile Start->Dissolve Add_Isothiocyanate Add Isothiocyanate Dissolve->Add_Isothiocyanate React Stir at RT or Reflux (Monitor by TLC) Add_Isothiocyanate->React Workup Cool and Isolate/ Concentrate React->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End G cluster_tubulin_assay Tubulin Polymerization Assay Workflow Start Start Prepare_Tubulin Prepare Tubulin/GTP Solution on Ice Start->Prepare_Tubulin Aliquot Aliquot into 96-well Plate Prepare_Tubulin->Aliquot Add_Compounds Add Test Compounds, Controls Aliquot->Add_Compounds Incubate_Read Incubate at 37°C and Read Absorbance (340nm) Add_Compounds->Incubate_Read Analyze Plot Polymerization Curves and Calculate IC50 Incubate_Read->Analyze End End Analyze->End G cluster_cell_assays Cell-Based Assay Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Cells Stain for Specific Assay (MTT, PI, Annexin V) Harvest_Cells->Stain_Cells Analyze Analyze by Plate Reader or Flow Cytometry Stain_Cells->Analyze End End Analyze->End G cluster_pathway Hypothesized Signaling Pathway Inhibitor 4-Chloro-3-nitrophenylthiourea Derivative Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Spindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis

References

Synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) from 4-nitroaniline (B120555). This compound is a valuable intermediate in the production of various agrochemicals and dyes.[1] The following sections outline various synthetic methodologies, present key quantitative data in a comparative table, and provide a step-by-step protocol for a common laboratory-scale synthesis.

Application Notes

The synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline is primarily achieved through electrophilic aromatic substitution, specifically chlorination. The nitro group (-NO₂) is a meta-directing deactivator, while the amino group (-NH₂) is an ortho-, para-directing activator. However, under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. The directing effects of the substituents and the reaction conditions play a crucial role in the selective formation of the desired 2,6-dichloro isomer.

Several chlorinating agents and reaction systems have been successfully employed for this transformation. Common methods include:

  • Chlorination with Potassium Chlorate (B79027) in Hydrochloric Acid: This is a classical and effective method for laboratory-scale synthesis. Potassium chlorate in concentrated hydrochloric acid generates chlorine in situ for the chlorination reaction.[2]

  • Chlorination with Chlorine Bleaching Liquor: This industrial process utilizes a readily available and cost-effective chlorinating agent. The reaction is typically carried out in an aqueous acidic medium, often with the use of a dispersing agent to manage the solubility of the reactants and products.[3][4] The process often involves a carefully controlled temperature profile to optimize yield and purity.[3][4]

  • Direct Chlorination with Chlorine Gas: This method is suitable for larger-scale production and involves bubbling chlorine gas through a solution of 4-nitroaniline in a suitable solvent, such as aqueous hydrochloric acid or acetic acid.[5][6][7] High temperatures and pressures can be employed to enhance the reaction rate.[5][7]

  • Oxidative Chlorination: A combination of a chlorine source (like chlorine gas) and an oxidizing agent (like hydrogen peroxide) in hydrochloric acid can be used. This approach can help to regenerate the active chlorinating species and maintain a consistent reaction environment.[8]

The choice of method depends on the desired scale of production, available resources, and safety considerations. Purification of the crude product is typically achieved by recrystallization from solvents like glacial acetic acid or a mixture of acetic acid and alcohol, yielding lemon-yellow needles.[2] The final product's purity can be assessed by techniques such as high-pressure liquid chromatography (HPLC) and its melting point.[3]

Key Synthetic Parameters

The following table summarizes quantitative data from various reported methods for the synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline.

MethodChlorinating Agent(s)Solvent/MediumTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1Potassium ChlorateConcentrated Hydrochloric Acid~25°C (addition), then dilutedNot specified87Not specified[2]
2Chlorine Bleaching LiquorDilute Hydrochloric or Nitric Acid5-10°C, then 15-20°C, finally 70°CNot specified≥ 80≥ 96[3][4]
3Chlorine GasAqueous Hydrochloric Acid (4-7.5 N)95-110°C3-4 hours9282 (containing 5% 2-chloro-4-nitroaniline)[5][7]
4Chlorine Gas, Hydrogen ChlorideGlacial Acetic Acid~30°CNot specified86.5Not specified[6]
5Chlorine Gas, Hydrogen PeroxideHydrochloric Acid (5-35 wt%)40-80°C0.5-5h (addition), 0.3-1.5h (hold)HighHigh[8]

Experimental Protocol: Chlorination with Potassium Chlorate

This protocol details a laboratory-scale synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline using potassium chlorate and concentrated hydrochloric acid.

Materials:

  • 4-nitroaniline (28 g)

  • Concentrated Hydrochloric Acid (250 mL)

  • Potassium Chlorate (16.4 g)

  • Water (350 mL for potassium chlorate solution, and for washing)

  • Ethanol (for washing)

  • Glacial Acetic Acid (for recrystallization)

Equipment:

  • Reaction flask (e.g., 1 L three-necked flask)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • Buchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Dissolution of 4-nitroaniline: In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 mL of concentrated hydrochloric acid with stirring. Heat the mixture to 50°C to facilitate dissolution.[2]

  • Preparation of Potassium Chlorate Solution: In a separate beaker, dissolve 16.4 g of potassium chlorate in 350 mL of water.[2]

  • Chlorination Reaction: Cool the 4-nitroaniline solution to approximately 25°C. Gradually add the potassium chlorate solution from a dropping funnel to the stirred 4-nitroaniline solution.[2] Maintain the temperature at around 25°C during the addition.

  • Precipitation: After the complete addition of the potassium chlorate solution, dilute the reaction mixture with a large volume of water. This will cause the 2,6-dichloro-4-nitroaniline to precipitate out of the solution.[2]

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water, followed by a small amount of alcohol to remove impurities.[2]

  • Purification: Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol. This will yield lemon-yellow needles of 2,6-dichloro-4-nitroaniline.[2]

  • Drying: Dry the purified product in a vacuum oven. The expected melting point of the pure product is in the range of 185-192°C.[1][2]

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification pNA 4-Nitroaniline pNA_sol 4-Nitroaniline Solution pNA->pNA_sol HCl Conc. HCl HCl->pNA_sol KClO3 Potassium Chlorate KClO3_sol KClO3 Solution KClO3->KClO3_sol H2O Water H2O->KClO3_sol reaction_mix Chlorination Reaction pNA_sol->reaction_mix KClO3_sol->reaction_mix precipitation Precipitation with Water reaction_mix->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product 2,6-dichloro-4-nitroaniline drying->product

Caption: Experimental workflow for the synthesis of 2,6-dichloro-4-nitroaniline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental methodologies, and comparative data to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are the nitration of 4-chloroaniline (B138754) and the controlled chlorination of 3-nitroaniline (B104315) under acidic conditions.[1]

Q2: Which synthetic route generally provides a higher yield of this compound?

A2: The yield can be influenced by several factors, including reaction conditions and the scale of the synthesis. The nitration of 4-chloroaniline can be a high-yielding route, but regioselectivity can be a challenge, leading to the formation of isomeric byproducts. The chlorination of 3-nitroaniline can also be efficient, with the potential for high selectivity under optimized conditions. A continuous flow microchannel reactor has been shown to achieve high yields (over 92% content of the desired product) for the synthesis of nitrochloroaniline compounds.[2]

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: In the nitration of 4-chloroaniline, the primary impurities are other nitro isomers, such as 4-chloro-2-nitroaniline. In the chlorination of 3-nitroaniline, common byproducts can include dichlorinated species. Unreacted starting materials are also a common source of impurity in both methods.

Q4: How can I purify the crude this compound product?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common and effective technique. Column chromatography is also highly effective for separating the desired product from isomers and other impurities. For unreacted aniline (B41778) starting materials, an acid wash can be employed to remove the more basic aniline from the less basic product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Nitration of 4-Chloroaniline
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While nitration is typically performed at low temperatures to control selectivity, ensure the temperature is not too low to stall the reaction. A slight, controlled increase in temperature may improve the reaction rate.
Formation of Isomeric Byproducts - Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the regioselectivity.- Temperature Control: Maintain a low and stable reaction temperature (typically 0-10 °C) to favor the formation of the desired 3-nitro isomer. Excursions to higher temperatures can lead to the formation of other isomers.
Loss during Workup - Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.- Washing: Be cautious during washing steps to avoid loss of product, which has some solubility in acidic and basic aqueous solutions.
Issue 2: Low Yield in the Chlorination of 3-Nitroaniline
Potential Cause Troubleshooting Steps
Inefficient Chlorination - Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of anilines. Ensure the NCS is of high purity and used in the correct stoichiometric amount.- Catalyst: The use of a catalyst, such as an acid, is often necessary to activate the chlorinating agent.
Formation of Polychlorinated Byproducts - Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will lead to dichlorination.- Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further chlorination. Lowering the reaction temperature can also improve selectivity for the mono-chlorinated product.
Difficult Purification - Isomer Separation: If isomeric byproducts are formed, purification by column chromatography may be necessary.- Recrystallization: Careful selection of a recrystallization solvent can help to selectively crystallize the desired product.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize typical reaction conditions and expected yields for the two primary synthetic routes to this compound.

Table 1: Nitration of 4-Chloroaniline

Parameter Condition 1 Condition 2 (Microchannel Reactor)
Starting Material 4-Chloroaniline4-Chloroaniline (as part of a chloroaniline mixture)
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / H₂SO₄
Solvent Acetic AcidNot specified in detail for this specific isomer
Temperature 0 - 10 °C50 - 100 °C
Reaction Time 1 - 3 hours30 - 105 seconds (residence time)
Typical Yield ~60% (for total nitrochloroanilines)>92% (mass content of nitrochloroanilines)[2]

Table 2: Chlorination of 3-Nitroaniline

Parameter Condition 1 (Analogous to p-Nitroaniline Chlorination)
Starting Material 3-Nitroaniline
Chlorinating Agent Chlorine Gas or N-Chlorosuccinimide (NCS)
Solvent/Medium Dilute Hydrochloric Acid
Temperature -10 to 0 °C
Reaction Time ~7 hours (for gas)
Typical Yield Potentially high, with molar yields up to 98.2% reported for the analogous chlorination of p-nitroaniline.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-Chloroaniline

Materials:

  • 4-Chloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloroaniline in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-chloroaniline, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Filter the precipitated solid and wash with cold water until the washings are neutral.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution, then wash again with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of this compound via Chlorination of 3-Nitroaniline

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-nitroaniline in acetonitrile.

  • Add N-Chlorosuccinimide (1.05 equivalents) to the solution. If desired, a catalytic amount of hydrochloric acid can be added.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate, but this may affect selectivity.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a 5% sodium sulfite solution to quench any unreacted NCS.

  • A precipitate of the crude product should form. Filter the solid and wash thoroughly with water.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

reaction_pathway cluster_nitration Nitration Route cluster_chlorination Chlorination Route 4-Chloroaniline 4-Chloroaniline 4-Chloro-3-nitroaniline_N This compound 4-Chloroaniline->4-Chloro-3-nitroaniline_N HNO3, H2SO4 Isomeric Byproducts_N Isomeric Byproducts (e.g., 4-chloro-2-nitroaniline) 4-Chloroaniline->Isomeric Byproducts_N Side Reaction 3-Nitroaniline 3-Nitroaniline 4-Chloro-3-nitroaniline_C This compound 3-Nitroaniline->4-Chloro-3-nitroaniline_C Chlorinating Agent (e.g., NCS) Polychlorinated Byproducts Polychlorinated Byproducts 4-Chloro-3-nitroaniline_C->Polychlorinated Byproducts Over-chlorination

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? check_reaction->side_products incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry Yes purification Improve Purification Method (Recrystallization, Chromatography) side_products->purification No end Improved Yield and Purity optimize_time_temp->end optimize_catalyst Optimize Catalyst/Solvent adjust_stoichiometry->optimize_catalyst optimize_catalyst->end purification->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 4-Chloro-3-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-chloro-3-nitroaniline via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is a yellow to orange crystalline solid.[1][2] The reported melting point is approximately 103 °C.[3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

This compound is very soluble in ethanol (B145695) and soluble in ether and chloroform, while it has limited solubility in water.[3][4] Ethanol, methanol, or acetone (B3395972) are commonly used solvents for the recrystallization of similar nitroaniline compounds. The ideal solvent will dissolve the crude product completely at an elevated temperature but will result in the formation of pure crystals upon cooling, with impurities remaining in the solution.

Q3: What are the likely impurities in crude this compound?

The potential impurities depend on the synthetic route used:

  • Nitration of 4-chloroaniline (B138754): Impurities may include unreacted 4-chloroaniline and isomeric byproducts such as 2-nitro-4-chloroaniline and 2,6-dinitro-4-chloroaniline.

  • Chlorination of 3-nitroaniline (B104315): Impurities can include unreacted 3-nitroaniline and other chlorinated isomers.

Data Presentation: Solvent Properties and Estimated Solubility

SolventBoiling Point (°C)Estimated Solubility of this compound ( g/100 mL)Notes
Ethanol 78Low at 25°C, High at 78°C Generally a good choice for recrystallization of nitroanilines.
Methanol 65Low at 25°C, High at 65°C Lower boiling point may be advantageous for easier removal.
Acetone 56Moderate at 25°C, Very High at 56°C High solubility at room temperature might lead to lower yields.
Water 100Very Low Can be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound using Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Determination of Solvent Suitability and Solubility
  • Solvent Screening: Place a small, known amount of crude this compound (e.g., 100 mg) into several test tubes.

  • Room Temperature Solubility: To each test tube, add a small volume (e.g., 1 mL) of a different potential recrystallization solvent (e.g., ethanol, methanol, acetone). Stir or vortex the mixtures at room temperature and observe the solubility. A good solvent will not fully dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the same solvent dropwise until the solid just dissolves. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Allow the hot solutions to cool to room temperature and then place them in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Quantitative Solubility (Optional but Recommended): To determine the solubility more precisely, prepare a saturated solution of the purified compound in the chosen solvent at a specific temperature (e.g., 25 °C and the boiling point of the solvent). A known volume of the saturated solution can be carefully removed, the solvent evaporated, and the mass of the dissolved solid measured.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound.
Oily product separates instead of crystals. - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Ensure slower cooling by insulating the flask.- Consider a preliminary purification step like column chromatography before recrystallization.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider extending the time in the ice bath.
Product is still colored after recrystallization. - The colored impurity has similar solubility to the product.- Insufficient amount of activated charcoal was used.- Perform a second recrystallization.- Ensure thorough mixing and sufficient heating time with activated charcoal before hot filtration.
Crystals form too quickly as large clumps. - The solution is too concentrated.- The rate of cooling is too rapid.- Add a small amount of additional hot solvent to the dissolved solution.- Allow the solution to cool more slowly by covering the flask and leaving it on the benchtop away from drafts.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolution hot_filtration_q Insoluble Impurities Present? dissolution->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cooling Slow Cooling to Room Temperature hot_filtration_q->cooling No hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurities Soluble Impurities in Filtrate vacuum_filtration->impurities drying Dry Crystals Under Vacuum washing->drying end Pure this compound drying->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

References

Technical Support Center: Nitration of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of halogenated anilines.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the nitration of halogenated anilines, offering potential solutions and explanations for unexpected results.

Q1: Why is the direct nitration of halogenated anilines often problematic?

Direct nitration of halogenated anilines using standard nitrating mixtures (concentrated nitric acid and sulfuric acid) can be challenging for several reasons:

  • Oxidation: The amino group (-NH2) is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric byproducts and a significant reduction in the yield of the desired nitro-product.[1]

  • Loss of Regiocontrol: In the strongly acidic medium, the amino group can be protonated to form an anilinium ion (-NH3+).[1][2] This ion is a meta-director, which competes with the ortho, para-directing effects of the amino and halogen groups, resulting in a mixture of isomers that can be difficult to separate.[3][4] For instance, direct nitration of aniline (B41778) can yield a significant amount of the meta-isomer (up to 47%).[3][4]

  • Over-Reactivity: The amino group is a strong activating group, which can lead to polysubstitution (the introduction of more than one nitro group) if the reaction conditions are not carefully controlled.[5]

Q2: My reaction is producing a lot of tar-like material and the yield is very low. What's happening and how can I fix it?

The formation of tar-like substances is a strong indicator of oxidation of the aniline starting material.[1] The highly activating amino group makes the aromatic ring electron-rich and thus prone to oxidation by the nitrating agent.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective way to prevent oxidation is to protect the amino group before nitration.[6][7] This is typically done by acetylation, converting the amine to an amide (e.g., acetanilide) using acetic anhydride.[6][8] The acetyl group reduces the activating effect of the amino group, thus minimizing oxidation and improving regioselectivity.[9] After nitration, the acetyl group can be easily removed by hydrolysis.[3]

  • Control Reaction Temperature: Nitration reactions are exothermic.[10] Maintaining a low temperature (typically 0-10 °C) is crucial to slow down the reaction rate and suppress side reactions, including oxidation.[5][11]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the halogenated aniline with efficient stirring.[11] This helps to control the reaction temperature and prevent localized "hot spots" where side reactions can occur.

Q3: I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my reaction?

Poor regioselectivity is a common issue, primarily due to the protonation of the amino group in the acidic reaction medium.[2] The resulting anilinium ion directs the incoming nitro group to the meta position.[1][4]

Strategies for Improving Regioselectivity:

  • Amino Group Protection: As mentioned in Q2, protecting the amino group as an acetamide (B32628) is the most reliable method to ensure ortho, para-directivity. The bulky acetyl group often favors the formation of the para-isomer due to steric hindrance at the ortho positions.[12]

  • Alternative Nitrating Agents: In some cases, using milder nitrating agents can improve regioselectivity. For example, iron(III) nitrate (B79036) has been used as a promoter and nitro source for the ortho-nitration of some aniline derivatives.[13]

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Acetic acid is a commonly used solvent in these reactions.[14]

Q4: My purified halogenated nitroaniline is colored (yellow/brown). Is this normal and how can I decolorize it?

The color of purified halogenated anilines is often due to the presence of small amounts of oxidation products.[15] While a pale yellow color can be inherent to the compound, darker shades of yellow, brown, or even black suggest impurities.

Purification and Decolorization Methods:

  • Recrystallization: This is the most common method for purifying solid products. Choosing an appropriate solvent system is key. Sometimes, adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[15]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be effective. However, anilines can sometimes streak on silica (B1680970) gel due to their basicity.[15] Using a solvent system containing a small amount of a basic modifier (like triethylamine) can help to mitigate this issue.

  • Acid-Base Extraction: This technique can be used to separate the basic aniline product from neutral or acidic impurities. The aniline is protonated with an acid and extracted into the aqueous phase, leaving impurities in the organic layer. The aniline is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[15]

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for the nitration of specific halogenated anilines.

Table 1: Isomer Distribution in the Direct Nitration of Aniline

ProductYield (%)
p-Nitroaniline51%[3][16]
m-Nitroaniline47%[3]
o-Nitroaniline2%[3][16]

Note: This data for aniline is provided as a reference to illustrate the issue of meta-isomer formation in the absence of a protecting group.

Table 2: Regioselectivity in the Nitration of Protected Toluidine Derivatives in Acetic Acid

Starting MaterialMajor ProductYield (%)
4-Methylacetanilide4-Methyl-2-nitroaniline97%[14]
N-(4-methylphenyl)succinimide4-Methyl-3-nitroaniline94%[14]
3-Methylacetanilide3-Methyl-4-nitroaniline91%[14]

Key Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline via Protection-Nitration-Deprotection

This three-step procedure is a classic example of how to control the nitration of an aniline.[7]

Step 1: Acetylation of Aniline (Protection)

  • In a flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Add 0.25 g of decolorizing charcoal and heat the solution to 45-50°C.

  • Filter the hot solution to remove the charcoal.

  • To the warm filtrate, add 4 mL of acetic anhydride, followed immediately by a solution of 4 g of sodium acetate (B1210297) in 15 mL of water.

  • Stir the mixture for ten minutes and then cool in an ice bath to induce crystallization of acetanilide (B955).

  • Collect the product by vacuum filtration.

Step 2: Nitration of Acetanilide

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Dissolve the acetanilide from Step 1 in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) and cool the solution to 0-5°C.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Collect the product by vacuum filtration.

Step 3: Hydrolysis of p-Nitroacetanilide (Deprotection)

  • Heat the p-nitroacetanilide from Step 2 with an aqueous solution of sulfuric acid to hydrolyze the amide.

  • After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the p-nitroaniline.

  • Collect the final product by vacuum filtration and purify by recrystallization.

Protocol 2: Synthesis of 2-Bromo-4-nitroaniline

This protocol provides an example of the direct halogenation of a nitrated aniline.

Visualizations

Regioselectivity_Control cluster_start Starting Material cluster_nitration Nitration Conditions cluster_outcome Reaction Outcome Start Halogenated Aniline Direct Direct Nitration (HNO3 / H2SO4) Start->Direct Problematic Route Protected Protection-Nitration (e.g., Acetylation) Start->Protected Recommended Route Mixture Mixture of Isomers (ortho, meta, para) + Oxidation Byproducts Direct->Mixture Leads to Controlled Predominantly p-Isomer (High Yield) Protected->Controlled Leads to

Caption: Decision workflow for controlling regioselectivity in aniline nitration.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Probable Cause cluster_solutions Solutions Problem Low Yield & Tarry Byproducts? Cause Oxidation of Amino Group Problem->Cause Yes Protect Protect Amino Group (e.g., Acetylation) Cause->Protect Temp Maintain Low Temperature (0-10 °C) Cause->Temp Addition Slow Reagent Addition Cause->Addition

Caption: Troubleshooting guide for low yield and byproduct formation.

Caption: Influence of protonation on the directing effects of the amino group.

References

Technical Support Center: Synthesis of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Nitration of 4-Chloroaniline (B138754): This involves the electrophilic aromatic substitution of 4-chloroaniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] To control the regioselectivity and prevent side reactions, the amino group of 4-chloroaniline is often first protected, for example, by acetylation.

  • Chlorination of 3-Nitroaniline: This method involves the electrophilic chlorination of 3-nitroaniline.[1] Careful control of reaction conditions is necessary to prevent the formation of di-chlorinated byproducts.

Q2: What are the common side reactions in the nitration of 4-chloroaniline?

A2: The direct nitration of 4-chloroaniline can lead to several side products:

  • Formation of Isomers: The primary side product is often the isomeric 2-nitro-4-chloroaniline. The amino group is a strong ortho-, para-director, and the chloro group is also an ortho-, para-director. This results in a mixture of isomers.

  • Oxidation: The strong oxidizing conditions of the nitrating mixture can lead to the oxidation of the aniline (B41778) ring, resulting in the formation of tar-like byproducts.

  • Formation of Meta Isomer: Under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-director. This can lead to the formation of 3-nitro-4-chloroaniline, which is the desired product, but also other isomers in significant amounts if the reaction is not properly controlled.

Q3: How can I improve the yield and purity of this compound when starting from 4-chloroaniline?

A3: To improve the yield and purity, it is highly recommended to protect the amino group of 4-chloroaniline by acetylation before nitration. The resulting N-acetyl-4-chloroaniline (4-chloroacetanilide) has a less activating and more sterically hindered directing group, which favors nitration at the position ortho to the acetylamino group and meta to the chloro group, leading to the desired 4-chloro-3-nitroacetanilide. Subsequent hydrolysis of the acetyl group yields this compound.

Q4: What are the critical parameters to control during the chlorination of 3-nitroaniline?

A4: When synthesizing this compound from 3-nitroaniline, the following parameters are crucial:

  • Stoichiometry of the Chlorinating Agent: Using a controlled amount of the chlorinating agent is essential to prevent over-chlorination and the formation of dichlorinated products.

  • Reaction Temperature: The temperature should be carefully controlled to manage the reaction rate and selectivity. Lower temperatures generally favor mono-chlorination.

  • Catalyst: The choice of catalyst can influence the regioselectivity of the chlorination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction during nitration or chlorination.- Increase reaction time and monitor progress by TLC. - Ensure the temperature is optimal for the reaction. For nitration of the protected aniline, a temperature of 0-10°C is often used.
Formation of significant amounts of side products.- If using the nitration route, ensure the amino group of 4-chloroaniline is protected by acetylation prior to nitration. - For the chlorination route, carefully control the stoichiometry of the chlorinating agent.
Product is a dark, tarry substance Oxidation of the aniline ring during nitration.- Protect the amino group before nitration. - Maintain a low reaction temperature during the addition of the nitrating agent.
Presence of isomeric impurities (e.g., 2-nitro-4-chloroaniline) Poor regioselectivity in the nitration of unprotected 4-chloroaniline.- Implement the amino group protection strategy (acetylation). The bulky acetyl group will sterically hinder the ortho positions, favoring nitration at the desired position.
Presence of dichlorinated byproducts Over-chlorination of 3-nitroaniline.- Use a precise molar equivalent of the chlorinating agent. - Perform the reaction at a lower temperature to increase selectivity.
Difficulty in purifying the final product Presence of closely related isomers or starting materials.- Recrystallization is a common and effective purification method. An ethanol-water mixture is often a suitable solvent system.[2] - Column chromatography can be used for more challenging separations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-Chloroaniline (with Amine Protection)

Step 1: Acetylation of 4-Chloroaniline to form N-(4-chlorophenyl)acetamide

  • In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

  • Add acetic anhydride (B1165640) to the solution and gently reflux the mixture for a specified time.

  • After cooling, pour the reaction mixture into cold water to precipitate the N-(4-chlorophenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(4-chlorophenyl)acetamide

  • Carefully add the dried N-(4-chlorophenyl)acetamide to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide (B955) solution, maintaining the internal temperature between 0-10°C.

  • After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of N-(4-chloro-3-nitrophenyl)acetamide

  • Transfer the crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Filter the solid, wash with water, and dry.

Step 4: Purification

  • Recrystallize the crude this compound from an ethanol-water mixture to obtain the pure product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products check_reaction->side_products Yes increase_time Increase Reaction Time incomplete->increase_time optimize_temp Optimize Temperature incomplete->optimize_temp use_protection Use Amine Protection (Nitration Route) side_products->use_protection Nitration control_stoich Control Stoichiometry (Chlorination Route) side_products->control_stoich Chlorination end Improved Yield increase_time->end optimize_temp->end use_protection->end control_stoich->end

Caption: A flowchart for troubleshooting low product yield.

Reaction Pathway: Nitration of 4-Chloroaniline with Amine Protection

Reaction_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide 4-Chloroaniline->N-(4-chlorophenyl)acetamide Acetic Anhydride, Acetic Acid N-(4-chloro-3-nitrophenyl)acetamide N-(4-chloro-3-nitrophenyl)acetamide N-(4-chlorophenyl)acetamide->N-(4-chloro-3-nitrophenyl)acetamide HNO3, H2SO4 This compound This compound N-(4-chloro-3-nitrophenyl)acetamide->this compound H3O+ / Heat

Caption: Synthesis of this compound via amine protection.

References

troubleshooting peak tailing in HPLC analysis of nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of nitroanilines, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my nitroaniline peaks tailing?

Peak tailing for nitroanilines, which are basic compounds, is most often caused by secondary interactions with the stationary phase. The primary mechanism involves the interaction of the basic aniline (B41778) functional group with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18). At a typical mobile phase pH (>4), these silanol groups can become deprotonated and negatively charged (Si-O⁻), leading to a strong ionic interaction with the positively charged nitroaniline molecules. This secondary retention mechanism is slower than the primary hydrophobic interaction, causing a portion of the analyte to elute more slowly and resulting in an asymmetric, tailing peak.

Q2: How does the mobile phase pH affect peak tailing for nitroanilines?

Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds like nitroanilines.[1][2][3][4]

  • At Mid-to-High pH (pH > 4): Silanol groups on the silica (B1680970) surface are ionized (negatively charged), leading to strong interactions with the protonated basic nitroaniline analytes. This is a primary cause of peak tailing.[5]

  • At Low pH (pH ≤ 3): The low pH suppresses the ionization of the silanol groups by keeping them in their neutral, protonated form (Si-OH). This minimizes the secondary ionic interactions with the basic nitroaniline, leading to more symmetrical peaks.[2] Therefore, adjusting the mobile phase to an acidic pH is a highly effective strategy to reduce peak tailing.

Q3: Can I use mobile phase additives to improve peak shape?

Yes, mobile phase additives can be very effective. There are two common approaches:

  • Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can significantly reduce tailing. TEA is a stronger base that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the nitroaniline analyte. This prevents the secondary interactions that cause tailing. However, it's important to note that additives like TEA can sometimes shorten column lifetime.

  • Buffers: Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps maintain a constant and low pH, ensuring the silanol groups remain protonated throughout the analysis.[6] Increasing the buffer concentration (e.g., to 25-50 mM) can also help shield the silanol interactions and improve peak symmetry.

Q4: My nitroaniline peaks are still tailing after adjusting the pH. Could my column be the problem?

Yes, the column itself is a frequent cause of peak tailing.

  • Column Type: Older HPLC columns are often based on "Type A" silica, which has a higher concentration of acidic silanol groups and metal impurities, making it prone to causing peak tailing with basic compounds. Modern columns use high-purity "Type B" silica, which has significantly fewer active silanol sites.

  • End-capping: Many modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with an inert group (like trimethylsilyl), further reducing their ability to interact with analytes.[7] If you are analyzing basic compounds like nitroanilines, using a high-purity, end-capped column is highly recommended.[7]

  • Column Degradation: Over time, especially when operating at the extremes of the pH range, the stationary phase can degrade. This can expose more silanol groups or create voids in the packed bed, leading to peak distortion for all analytes. If your column is old or has been used extensively, it may need to be replaced.

Q5: What if all the peaks in my chromatogram are tailing, not just the nitroanilines?

If all peaks, including those of non-polar, neutral compounds, are tailing, the issue is likely related to the HPLC system or a physical problem with the column, rather than a chemical interaction.[8] Common causes include:

  • Column Void: A void or channel in the column's packed bed can cause the sample to travel through different paths, leading to peak broadening and tailing. This can be caused by pressure shocks or dissolution of the silica bed at high pH.[9]

  • Blocked Frit: A partially blocked column inlet frit can distort the flow path of the sample onto the column, causing peak shape issues.[8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing. This is also known as a "dead volume" effect.

Q6: Could my sample preparation be causing the peak tailing?

Yes, two aspects of the sample itself can contribute to poor peak shape:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[8] If you suspect this is the issue, try diluting your sample and re-injecting.

  • Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, particularly for early-eluting peaks. It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Data Presentation

The following table provides illustrative data on how mobile phase pH can affect the peak asymmetry of a basic compound, similar in behavior to nitroanilines. A peak asymmetry factor (As) of 1.0 is perfectly symmetrical. Values greater than 1.2 are generally considered to be tailing.

ConditionMobile Phase pHAnalyteAsymmetry Factor (As)Peak Shape
17.0Methamphetamine2.35Severe Tailing
23.0Methamphetamine1.33Improved Symmetry

This data is representative for basic compounds and demonstrates the significant improvement in peak shape achieved by lowering the mobile phase pH.[5]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Nitroaniline Analysis

This protocol describes how to adjust the mobile phase pH to minimize peak tailing due to silanol interactions.

  • Objective: To protonate residual silanol groups on the stationary phase to reduce secondary interactions with basic nitroaniline analytes.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) or methanol

    • Acid modifier (e.g., formic acid, phosphoric acid, or trifluoroacetic acid - TFA)

    • pH meter

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Using a calibrated pH meter, slowly add the acid modifier dropwise to the aqueous solution until the target pH of 2.5-3.0 is reached. A common concentration is 0.1% (v/v) of formic acid or phosphoric acid.[10][11][12]

    • Filter the acidified aqueous phase through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing the acidified aqueous phase with the organic solvent in the desired ratio (e.g., 50:50 v/v Acetonitrile:Water).[10]

    • Degas the final mobile phase using sonication or vacuum degassing.

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Inject the nitroaniline standard and sample to evaluate the peak shape.

Protocol 2: Diagnosing System-Level Peak Tailing

This protocol provides steps to determine if peak tailing is caused by a physical issue with the HPLC system or column, rather than chemical interactions.

  • Objective: To identify physical causes of peak tailing, such as column voids or extra-column volume.

  • Procedure:

    • Inject a Neutral, Non-polar Compound: Prepare a standard of a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene). These compounds do not have strong secondary interactions with silanol groups.

    • Analyze Chromatogram: Inject the neutral standard using your current method.

    • Interpret Results:

      • If the neutral compound's peak is symmetrical: The tailing issue is specific to your basic nitroaniline analytes and is likely due to chemical interactions (refer to Protocol 1 or consider column choice).

      • If the neutral compound's peak is also tailing: The problem is likely a physical or system-level issue.

    • Troubleshoot Physical Issues:

      • Check for Voids: Disconnect the column and inspect the inlet for any visible voids or depressions in the packing material. If a void is present, the column likely needs to be replaced.

      • Backflush the Column: If a void is not visible, the inlet frit may be partially blocked. Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to waste.[8]

      • Minimize Tubing: Ensure that all connection tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter to minimize dead volume.

      • Replace Column: If the above steps do not resolve the issue, replace the analytical column with a new one to see if the problem persists.

Mandatory Visualization

// Node Definitions start [label="Peak Tailing Observed\nfor Nitroaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_all_peaks [label="Are ALL peaks tailing\n(including neutral markers)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Chemical Path chemical_path [label="No, only Nitroaniline\n(or other basic peaks)", shape=rect, style=invis]; cause_chemical [label="Cause: Secondary Chemical Interactions\n(Analyte + Silanol Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1_ph [label="Action 1: Adjust Mobile Phase\nLower pH to 2.5 - 3.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_ph_fixed [label="Is tailing resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2_additive [label="Action 2: Use Mobile Phase Additive\n(e.g., 0.1% Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_additive_fixed [label="Is tailing resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3_column [label="Action 3: Evaluate Column\nUse modern, end-capped,\nhigh-purity (Type B) silica column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Physical Path physical_path [label="Yes, all peaks tail", shape=rect, style=invis]; cause_physical [label="Cause: Physical System Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_frit [label="Action: Check/Clean/Replace\nColumn Inlet Frit", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_void [label="Action: Inspect for Column Void\n(Replace column if present)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_connections [label="Action: Minimize Extra-Column Volume\n(Check tubing and connections)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Node end_good [label="Problem Resolved:\nSymmetrical Peak Achieved", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> q_all_peaks;

q_all_peaks -> physical_path [label="Yes", dir=none]; physical_path -> cause_physical [style=invis]; cause_physical -> check_frit -> check_void -> check_connections;

q_all_peaks -> chemical_path [label="No", dir=none]; chemical_path -> cause_chemical [style=invis]; cause_chemical -> step1_ph; step1_ph -> q_ph_fixed; q_ph_fixed -> end_good [label="Yes"]; q_ph_fixed -> step2_additive [label="No"]; step2_additive -> q_additive_fixed; q_additive_fixed -> end_good [label="Yes"]; q_additive_fixed -> step3_column [label="No"]; step3_column -> end_good; } end_dot A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

References

Technical Support Center: Degradation of 4-Chloro-3-nitroaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Chloro-3-nitroaniline in acidic environments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation under acidic conditions.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Potential Cause Troubleshooting Step
Inaccurate Acid Concentration: Minor variations in the acid concentration can significantly impact the degradation kinetics.Prepare fresh acid solutions for each experiment and accurately standardize the concentration using titration.
Temperature Fluctuations: The rate of chemical reactions is highly dependent on temperature.Use a calibrated, temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment.
Variable Purity of this compound: Impurities in the starting material can act as catalysts or inhibitors.Verify the purity of the this compound using a suitable analytical method such as HPLC or GC-MS before starting the experiment.
Photodegradation: Exposure to light can induce or accelerate degradation.Conduct experiments in amber glassware or under dark conditions to minimize light exposure.

Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Potential Cause Troubleshooting Step
Inadequate Chromatographic Separation: Co-elution of the parent compound and degradation products can hinder accurate quantification.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl).
Low Concentration of Degradation Products: Degradants may be present at levels below the detection limit of the analytical method.Employ a more sensitive detector (e.g., mass spectrometer) or use a concentration technique such as solid-phase extraction (SPE) to enrich the degradation products before analysis.
Degradation Product Instability: The formed degradation products might themselves be unstable under the experimental or analytical conditions.Analyze samples immediately after collection. If not possible, store them at low temperatures (e.g., 4°C or -20°C) and protect them from light.
Lack of Reference Standards: Commercially available standards for potential degradation products may not exist.Consider synthesizing potential degradation products in-house to serve as reference standards for identification and quantification. Alternatively, use techniques like LC-MS/MS for structural elucidation of unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

While specific experimental data for this compound is limited, based on the functional groups present, two primary degradation pathways can be hypothesized:

  • Diazotization of the Amino Group: In the presence of nitrous acid (which can be formed from nitrite (B80452) impurities in strong acids or be intentionally added), the primary aromatic amine group can undergo diazotization to form a diazonium salt. This intermediate is often unstable and can decompose to form a variety of products, most commonly a phenol (B47542) (4-Chloro-3-nitrophenol) upon reaction with water.

  • Hydrolysis of the Nitro Group: Although less common under typical acidic conditions, forced conditions (e.g., strong acids at high temperatures) could potentially lead to the hydrolysis of the nitro group. However, reduction of the nitro group to an amino group, followed by further reactions, is a more commonly observed transformation under certain reductive acidic conditions.

Q2: Is the chloro-substituent on the aromatic ring likely to be hydrolyzed under acidic conditions?

Aryl chlorides are generally stable and resistant to hydrolysis under acidic conditions unless the ring is activated by multiple, strongly electron-withdrawing groups. For this compound, the chloro group is not expected to be readily hydrolyzed under typical acidic stress testing conditions.

Q3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective way to monitor the degradation.[1][2][3][4] This involves developing a method that can separate the parent compound from its potential degradation products. The disappearance of the this compound peak and the appearance of new peaks over time can be tracked to determine the degradation rate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[2]

Q4: What are the ideal conditions for a forced degradation study of this compound in acid?

Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[5][6][7][8] Typical conditions for acid stress testing involve:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Temperature: Room temperature up to 60-80°C.

  • Time: Monitored at various time points (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 10-20%) is observed.

It is crucial to perform preliminary experiments to find conditions that result in meaningful degradation without leading to complete decomposition of the molecule.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the degradation of this compound. Method optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water. For MS compatibility, 0.1% formic acid can be used.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Protocol 2: Acidic Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • In a series of amber vials, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample with water instead of HCl.

    • Place the vials in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using the HPLC method described in Protocol 1.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Data Presentation

Table 1: Example Data for Acidic Degradation of this compound at 60°C in 0.1 M HCl

Time (hours)% this compound Remaining% Degradation Product 1 (Area)% Degradation Product 2 (Area)
0100.00.00.0
295.23.51.1
490.56.82.3
882.113.54.0
2465.825.18.5

Note: This is example data. Actual results will vary based on experimental conditions.

Visualizations

degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) stress_sample Dilute with 0.2 M HCl to 0.5 mg/mL stock->stress_sample control_sample Dilute with H2O to 0.5 mg/mL stock->control_sample incubation Incubate at 60°C stress_sample->incubation control_sample->incubation sampling Withdraw Aliquots (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the acidic forced degradation study.

potential_pathways cluster_path1 Pathway 1: Diazotization cluster_path2 Pathway 2: Nitro Group Reduction/Rearrangement (Reductive Acidic Conditions) parent This compound diazonium Diazonium Salt (Unstable Intermediate) parent->diazonium + HNO2, H+ (e.g., NaNO2/HCl) hydroxylamine Phenylhydroxylamine Intermediate parent->hydroxylamine [H] (e.g., electrolytic reduction) phenol 4-Chloro-3-nitrophenol diazonium->phenol + H2O, Δ aminophenol Substituted Aminophenol hydroxylamine->aminophenol Rearrangement (Strong Acid)

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Safe Scaling-Up of 4-Chloro-3-nitroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-3-nitroaniline. It provides essential safety information, troubleshooting advice, and detailed protocols to manage the associated risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its synthesis?

A1: The primary hazards include:

  • High Acute Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin.[1][2] It can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][3]

  • Organ Damage: Prolonged or repeated exposure may lead to liver and kidney damage.[4]

  • Exothermic Reaction Hazard: The synthesis, typically involving the nitration of 4-chloroaniline (B138754), is a highly exothermic process.[5][6] Poor temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially causing an explosion.[7][8]

  • Starting Material Hazards: The precursor, 4-chloroaniline, is also toxic and considered a potential carcinogen.[9][10]

  • Dust Explosion: The final product, if in the form of a fine powder, can form explosive mixtures with air.[4]

Q2: What are the most critical parameters to control during the scale-up of the nitration process?

A2: The most critical parameters are:

  • Temperature Control: Strict temperature control is paramount to prevent runaway reactions. Both excessively high and low temperatures are hazardous. Low temperatures can lead to the accumulation of unreacted nitrating agents, which could react uncontrollably if cooling is lost or the temperature rises.[7]

  • Rate of Reagent Addition: The nitrating agent must be added slowly and in a controlled manner to manage the rate of heat generation.[6]

  • Efficient Agitation: Continuous and efficient mixing is crucial to ensure even temperature distribution and prevent localized hotspots, which can initiate a runaway reaction.[6]

  • Stoichiometry: Precise control over the molar ratios of reactants is necessary to minimize the formation of impurities and unreacted starting materials.[6]

Q3: What are the common impurities in this compound synthesis and how can they be minimized?

A3: Common impurities include the unreacted 4-chloroaniline starting material, and over-nitrated or isomeric by-products. To minimize these, ensure accurate stoichiometry of the nitrating agent and maintain strict temperature control throughout the reaction.[6] Post-reaction, a purification step like recrystallization is typically required to achieve high purity.[6]

Q4: What are the recommended personal protective equipment (PPE) when handling this compound?

A4: A comprehensive PPE ensemble is required:

  • Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A chemical-resistant lab coat or apron.

  • All handling should be done within a certified chemical fume hood.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number635-22-3[4]
Molecular FormulaC6H5ClN2O2[4]
Molecular Weight172.57 g/mol [1]
AppearanceYellow to orange crystalline solid[4]
Melting Point99-101 °C[11]
SolubilityLimited in water; soluble in ethanol, acetone, dimethylformamide[4]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowedDanger
Acute Toxicity, Dermal (Category 1)H310: Fatal in contact with skinDanger
Acute Toxicity, Inhalation (Category 1)H330: Fatal if inhaledDanger
STOT RE 2H373: May cause damage to organs through prolonged or repeated exposureWarning

Source: Information compiled from multiple sources.[1][2]

Experimental Protocols

Key Experiment: Nitration of 4-Chloroaniline

This protocol is a generalized representation and must be adapted and optimized based on specific laboratory or plant-scale equipment and safety assessments. A thorough risk assessment must be conducted before proceeding.

Materials:

  • 4-Chloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for controlled addition, and a nitrogen inlet. Connect the reactor jacket to a reliable cooling system.

  • Charging Sulfuric Acid: Charge the reactor with concentrated sulfuric acid.

  • Cooling: Begin agitation and cool the sulfuric acid to 0-5 °C using the jacketed cooling system.

  • Substrate Addition: Slowly add 4-chloroaniline portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Controlled Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the reactor. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5-10 °C. This is a highly exothermic step.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time. Monitor the reaction's progress using an appropriate analytical method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring to precipitate the product. This step must be performed cautiously as it can generate heat.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

Diagrams

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloroaniline C Controlled Nitration (5-10 °C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D This compound C->D Exothermic Reaction

Caption: Synthesis pathway for this compound.

Exothermic_Reaction_Safety Start Start Scale-Up Process RiskAssessment Conduct Hazard Analysis (HAZOP, FMEA) Start->RiskAssessment ControlParams Define Critical Control Parameters (Temp, Dosing Rate, Agitation) RiskAssessment->ControlParams CoolingSystem Verify Cooling System Capacity & Emergency Quench ControlParams->CoolingSystem Execute Execute Reaction with Strict Monitoring CoolingSystem->Execute Deviation Temperature Deviation? Execute->Deviation EmergencyStop Initiate Emergency Shutdown & Quench Protocol Deviation->EmergencyStop Yes Proceed Proceed with Workup Deviation->Proceed No End End EmergencyStop->End Proceed->End

Caption: Safety workflow for managing exothermic reactions.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction TempCheck Was Reaction Temp Maintained at 5-10°C? Start->TempCheck TempLow Issue: Reagent Accumulation Fix: Ensure proper heating/ cooling control TempCheck->TempLow No (Too Low) TempHigh Issue: By-product Formation Fix: Enhance cooling efficiency & reduce addition rate TempCheck->TempHigh No (Too High) ReagentCheck Was Nitrating Agent Stoichiometry Correct? TempCheck->ReagentCheck Yes ReagentIssue Issue: Incorrect Stoichiometry Fix: Verify calculations and reagent purity/concentration ReagentCheck->ReagentIssue No MixingCheck Was Agitation Adequate and Continuous? ReagentCheck->MixingCheck Yes MixingIssue Issue: Poor Mass/Heat Transfer Fix: Increase stirrer speed; check impeller design for scale MixingCheck->MixingIssue No

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Spectroscopic Comparison of Nitroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroaniline, a fundamental aromatic amine in organic synthesis, exists as three distinct isomers: ortho-(o-), meta-(m-), and para-(p)-nitroaniline. The relative position of the amino (-NH₂) and nitro (-NO₂) groups on the benzene (B151609) ring profoundly influences their electronic structure, and consequently, their spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of these isomers, supported by experimental data and standardized protocols, to aid researchers in their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for o-, m-, and p-nitroaniline, providing a clear comparison of their characteristic spectral features.

Table 1: UV-Visible Spectroscopic Data

Isomerλmax (nm)Solvent
o-Nitroaniline~282, 412[1]Varies with solvent
m-Nitroaniline~251, 357[1]Varies with solvent
p-Nitroaniline~381[1]Varies with solvent

Note: The absorption maximum (λmax) is highly sensitive to solvent polarity. For instance, the λmax of p-nitroaniline can shift from approximately 326 nm in a nonpolar solvent like cyclohexane (B81311) to around 381 nm in a polar solvent like water.[2]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data

IsomerN-H Stretching (cm⁻¹)NO₂ Asymmetric Stretching (cm⁻¹)NO₂ Symmetric Stretching (cm⁻¹)
o-Nitroaniline~3380, 3490[1]~1510[1]~1340[1]
m-Nitroaniline~3350, 3450[1]~1530[1]~1350[1]
p-Nitroaniline~3350, 3470[1]~1500[1]~1330[1]

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (in CDCl₃)

IsomerChemical Shift (δ) ppm
o-Nitroaniline~8.09 (d), ~7.34 (t), ~6.82 (d), ~6.68 (t), ~6.1 (s, NH₂)[3]
m-Nitroaniline~6.8-7.8 (multiplets)[1]
p-Nitroaniline~8.1 (d, 2H), ~6.6 (d, 2H)[1]

Note: NMR spectral data can vary with the solvent and the spectrometer frequency.

Table 4: Mass Spectrometry (MS) Data

IsomerMolar Mass ( g/mol )Molecular Ion (m/z)
o-Nitroaniline138.12[1]138
m-Nitroaniline138.12[1]138
p-Nitroaniline138.12[1]138

Note: While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon ionization will differ, allowing for their distinction by mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the nitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument, typically between 0.1 and 1.0. A concentration of approximately 10-20 µM is often suitable.[2]

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Allow the instrument's lamps to warm up for at least 30 minutes to ensure stable readings.[2] Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of 200 to 500 nm.[2]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by thoroughly mixing a small amount of the finely ground sample with dry KBr powder. Press the mixture into a thin, transparent disc using a hydraulic press.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H and NO₂ functional groups and compare them to the reference data.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the nitroaniline isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals to elucidate the structure of the isomer.

4. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[4]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The fragmentation pattern is unique to each isomer and can be used for definitive identification.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and comparison of nitroaniline isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Nitroaniline Isomer (o-, m-, or p-) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Vis_Data λmax UV_Vis->UV_Vis_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Isomer Identification & Differentiation UV_Vis_Data->Comparison FTIR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of nitroaniline isomers.

References

A Comparative Guide to 4-Chloro-3-nitroaniline and 4-Chloro-3-nitroanisole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-3-nitroaniline and 4-chloro-3-nitroanisole (B78255) are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While structurally similar, the distinction between an amino (-NH2) and a methoxy (B1213986) (-OCH3) group profoundly influences their reactivity and dictates their suitability for specific synthetic strategies. This guide provides an objective comparison of their performance, supported by physicochemical data and representative experimental protocols.

Physicochemical Properties: A Foundation for Synthesis

Understanding the fundamental properties of these reagents is the first step in planning any synthetic route. The higher melting point of this compound, for instance, can be a consideration in reaction setup and purification.

PropertyThis compound4-Chloro-3-nitroanisoleSource(s)
Molecular Formula C6H5ClN2O2C7H6ClNO3[2],[3]
Molecular Weight 172.57 g/mol 187.58 g/mol [2],[3]
Appearance Yellow to orange crystalline powderPale yellow crystalline solid[2],[4]
Melting Point 99-105 °C41-46 °C[2],[5],[6],[1]
Boiling Point Decomposes~293 °C[6],[7]
Solubility Soluble in ethanol (B145695), ether, acetone, DMF; limited in water.Soluble in ethanol, DMF; insoluble in water.,[4]

Comparative Reactivity in Key Synthetic Transformations

The primary divergence in the utility of these two compounds stems from the electronic nature of the aniline (B41778) versus the anisole (B1667542) moiety. These differences are most pronounced in two common reaction classes: nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for introducing a wide variety of functional groups onto the aromatic ring by displacing the chloride. The reaction is facilitated by the presence of strong electron-withdrawing groups (like the -NO2 group) ortho or para to the leaving group.[8][9][10]

Theoretical Impact:

  • The amino group (-NH2) in this compound is a strong electron-donating group by resonance. This increases the electron density of the ring, making it less susceptible to attack by nucleophiles and thus deactivating it for SNAr.

  • The methoxy group (-OCH3) in 4-chloro-3-nitroanisole is also electron-donating but to a lesser extent than the amino group. Consequently, 4-chloro-3-nitroanisole is generally more reactive towards nucleophiles in SNAr reactions.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of the chloro group with an amine, a common step in the synthesis of kinase inhibitors.[11][12][13]

  • Reagents & Setup: To a solution of the aryl chloride (this compound or 4-chloro-3-nitroanisole, 1.0 eq) in a suitable solvent such as 1-pentanol (B3423595) or DMF, add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base like triethylamine (B128534) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 120-140 °C for 2-6 hours.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling, pour the mixture into water or brine. Collect the resulting precipitate by filtration or extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Performance: Under identical conditions, the reaction with 4-chloro-3-nitroanisole is expected to proceed faster and potentially give higher yields compared to this compound due to its higher intrinsic reactivity in SNAr.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, such as diazotization or acylation.[14][15] This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean.[16][17]

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general method for the reduction of an aromatic nitro group using palladium on carbon (Pd/C).[16]

  • Reagents & Setup: In a pressure vessel suitable for hydrogenation (e.g., a Parr apparatus), dissolve the nitro compound (this compound or 4-chloro-3-nitroanisole, 1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.

Expected Performance: Both substrates are readily reduced under these conditions. While minor kinetic differences may exist, both reactions are generally high-yielding. A key consideration is the choice of catalyst; for substrates sensitive to dehalogenation, catalysts like Raney Nickel may be preferred over Pd/C.[17]

Applications and Synthetic Strategy

The choice between these two building blocks is ultimately determined by the final target molecule.

  • This compound is the precursor of choice when the final structure requires a primary or substituted amine at the C-1 position. Its derivatives are common in the synthesis of various kinase inhibitors and other pharmaceuticals.[18]

  • 4-Chloro-3-nitroanisole is selected when a methoxy group or, via subsequent demethylation, a hydroxyl group is required at C-1. It is widely used as an intermediate for antibacterial agents, pesticides, and specialty dyes.[4]

Visualizing the Synthetic Decision Process

The selection of the appropriate starting material can be represented as a logical workflow.

Synthetic_Choice_Workflow Start Define Target Functional Group at C1 Check_Amine Is an Amine (-NHR) required? Start->Check_Amine Check_Methoxy Is a Methoxy (-OCH3) or Hydroxyl (-OH) group required? Check_Amine->Check_Methoxy No Select_Aniline Select this compound Check_Amine->Select_Aniline Yes Select_Anisole Select 4-Chloro-3-nitroanisole Check_Methoxy->Select_Anisole Yes End Proceed to Synthesis Check_Methoxy->End No Consider_SNAr Note: Lower reactivity in SNAr Select_Aniline->Consider_SNAr Consider_Demethylation Requires subsequent demethylation for -OH Select_Anisole->Consider_Demethylation Consider_SNAr->End Consider_Demethylation->End

Caption: A decision tree for selecting the optimal starting material based on the target molecule's C1 substituent.

Electronic Effects on SNAr Reactivity

The differing reactivity in nucleophilic aromatic substitution can be visualized as a pathway influenced by the electronic contributions of the key functional groups.

SNAr_Reactivity_Pathway cluster_aniline This compound cluster_anisole 4-Chloro-3-nitroanisole NH2 -NH2 (Strong e- Donor) Ring_A Aromatic Ring NH2->Ring_A +R Effect Reactivity_A Decreased Electrophilicity (Slower SNAr) Ring_A->Reactivity_A Ring Deactivation OCH3 -OCH3 (Weaker e- Donor) Ring_B Aromatic Ring OCH3->Ring_B +R Effect Reactivity_B Higher Electrophilicity (Faster SNAr) Ring_B->Reactivity_B Less Deactivation Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reactivity_A Slower Attack Nucleophile->Reactivity_B Faster Attack

Caption: Electronic influences on the rate of nucleophilic aromatic substitution (SNAr) for both compounds.

References

A Comparative Guide to the Analytical Validation of 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-Chloro-3-nitroaniline is crucial for ensuring product quality, safety, and process control. This guide provides an objective comparison of common analytical methods for the validation of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The primary analytical techniques for the determination of this compound and related aromatic amines are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Each method offers distinct advantages and is suited for different analytical requirements.

Quantitative Performance

The selection of an analytical method often depends on the required sensitivity, linearity, and recovery. The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and GC-MS for the analysis of chloro-nitro aromatic compounds. Please note that while specific data for this compound is limited, the presented data is based on validated methods for structurally similar compounds and serves as a reliable estimate.

ParameterHPLC-UVGC-FIDGC-MS
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[1]~1 µg/mL (estimated)0.05 ppm[2]
Limit of Quantitation (LOQ) 0.2 - 1.0 µg/mL[1]~5 µg/mL (estimated)0.08 ppm[2]
Linearity Range 1 - 200 µg/mL[1]5 - 500 µg/mL (estimated)0.08 - 40 ppm[2]
Correlation Coefficient (R²) > 0.999[1]> 0.99 (typical)> 0.999[2]
Accuracy (% Recovery) 98 - 105% (typical)95 - 105% (typical)90.5 - 108.7%[2]
Precision (%RSD) < 2%< 5%< 10%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-FID, and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[3] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph with a flame ionization detector.

  • Column: A capillary column suitable for aromatic amines (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode).

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or methylene (B1212753) chloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis.[5] EPA Method 8270 can be adapted for the analysis of this compound as a semivolatile organic compound.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.[7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be required for complex matrices, followed by dissolution in a suitable solvent.

Visualizing Analytical Workflows

Understanding the logical flow of analytical procedures is crucial for method development and validation. The following diagrams, generated using the DOT language, illustrate key workflows.

AnalyticalMethodValidation cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_reporting 3. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report final_approval Final Approval validation_report->final_approval

Caption: A generalized workflow for analytical method validation.

SampleAnalysisWorkflow start Start sample_prep Sample Preparation (e.g., Dissolution, Extraction) start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition (HPLC or GC Run) instrument_setup->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting & Review data_processing->result_reporting end End result_reporting->end

Caption: A typical workflow for sample analysis using chromatographic methods.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, signaling pathways are not directly applicable. However, we can represent the logical relationship between different analytical validation parameters.

ValidationParameters Specificity Specificity (Analyte vs. Interferences) Linearity Linearity (Response vs. Concentration) Specificity->Linearity Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range Range Linearity->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Method's Capacity to Remain Unaffected by Small Variations) Range->Robustness

Caption: The logical relationship between key analytical method validation parameters.

References

A Comparative Guide to Catalysts for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty chemicals. The choice of catalyst for this reduction is critical, influencing reaction efficiency, selectivity, cost, and safety. This guide provides an objective comparison of commonly employed catalytic systems for nitro group reduction, supported by experimental data, detailed methodologies, and a visual representation of the experimental workflow.

Performance Comparison of Catalysts

The selection of an optimal catalyst for nitro group reduction depends on a balance of factors including catalytic activity, chemoselectivity, cost, and the specific functional groups present in the substrate. While direct comparative studies under identical conditions for all catalysts are not always available in the literature, the following tables summarize representative data to provide insights into their relative performance.

Table 1: Performance Comparison of Catalysts for the Reduction of Nitroarenes

Catalyst SystemSubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Pd/C (10%) NitrobenzeneH₂ (1 atm)EthanolRoom Temp1>99High activity, clean reactionCan reduce other functional groups (e.g., alkenes, benzyl (B1604629) ethers), risk of dehalogenation, pyrophoric when dry.[1][2]
Raney® Ni 4-ChloronitrobenzeneH₂ (1 atm)Methanol25298Cost-effective, suitable for large-scale production, less prone to dehalogenation of aromatic halides compared to Pd/C.[1][3]Pyrophoric, may have lower selectivity in the presence of other reducible groups.[3]
Fe powder NitrobenzeneAcetic AcidEthanol/Water1002HighVery cost-effective, mild, and chemoselective for nitro groups in the presence of other reducible functionalities.[1]Requires acidic conditions, generates significant iron waste.
SnCl₂·2H₂O 2-NitrotolueneEthanolReflux195Mild, chemoselective for nitro groups.[1][2]Stoichiometric amounts of tin salts are required, leading to significant metal waste.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing catalyst performance. Below are representative procedures for the reduction of a generic nitroaromatic compound using the four catalytic systems.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of a nitroarene using 10% Pd/C with hydrogen gas.

Materials:

  • Nitroaromatic compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 1-5 mol% Pd)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • In a hydrogenation flask, dissolve the nitroaromatic compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen source.

  • Purge the flask by evacuating and backfilling with the inert gas (3 times), followed by evacuating and backfilling with hydrogen gas (3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1 atm to 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C on the filter pad is pyrophoric and should be kept wet and disposed of properly.[4]

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by crystallization or column chromatography if necessary.

Catalytic Hydrogenation using Raney® Nickel

This protocol outlines the reduction of a nitroarene using Raney® Nickel and hydrogen gas.

Materials:

  • Nitroaromatic compound (1.0 eq)

  • Raney® Nickel (slurry in water, typically 5-10 wt%)

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation flask, dissolve the nitroaromatic compound in the solvent.

  • Carefully add the Raney® Nickel slurry to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere.[4]

  • Seal the flask and connect it to a hydrogen source.

  • Purge the system with an inert gas followed by hydrogen gas as described for the Pd/C procedure.

  • Pressurize the vessel with hydrogen (typically 1-4 atm).

  • Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, vent the hydrogen and purge with an inert gas.

  • Carefully filter the mixture to remove the Raney® Nickel. The catalyst should be kept wet to prevent ignition.[4]

  • Concentrate the filtrate to obtain the crude product.

  • Purify as needed.

Reduction using Iron Powder and Acid

This protocol describes a classic method for nitro group reduction using iron in an acidic medium.

Materials:

  • Nitroaromatic compound (1.0 eq)

  • Iron powder (Fe) (3-5 eq)

  • Glacial acetic acid or hydrochloric acid

  • Ethanol/Water solvent mixture

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitroaromatic compound and the ethanol/water solvent.

  • Add the iron powder to the mixture.

  • Slowly add the acid to the stirring suspension. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by extraction and subsequent crystallization or chromatography.

Reduction using Tin(II) Chloride (SnCl₂)

This protocol details the reduction of a nitroarene using stannous chloride.

Materials:

  • Nitroaromatic compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or concentrated hydrochloric acid

  • Sodium hydroxide (B78521) (NaOH) solution for workup

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic compound in ethanol.

  • Add the SnCl₂·2H₂O to the solution.

  • If using concentrated HCl, add it cautiously to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and carefully add a concentrated NaOH solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture to remove the tin salts, washing the solid with an organic solvent like ethyl acetate.

  • The filtrate can be extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the amine product.

  • Purify if necessary.

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of catalysts for nitro group reduction.

G Comparative Study Workflow: Nitro Group Reduction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_comparison Comparison A Select Substrate (e.g., Nitrobenzene) B Prepare Catalyst Solutions/Suspensions (Pd/C, Raney Ni, Fe, SnCl2) A->B C Set up Parallel Reactions (Identical Substrate Concentration, Temperature, etc.) B->C D Add Catalyst to Each Reactor C->D E Introduce Reducing Agent (H2, Acid, etc.) D->E F Monitor Reaction Progress (TLC, LC-MS, GC) E->F G Quench Reaction & Workup (Filtration, Extraction) F->G H Product Isolation & Purification (Chromatography, Crystallization) G->H I Characterization & Yield Determination (NMR, MS, etc.) H->I J Compare Catalyst Performance (Yield, Reaction Time, Selectivity) I->J K Evaluate Cost-Effectiveness & Safety J->K L Select Optimal Catalyst K->L

References

A Comparative Guide to Assessing the Purity of Commercial 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. 4-Chloro-3-nitroaniline, a key building block in the manufacturing of various pharmaceuticals and azo dyes, is no exception. Commercial grades of this compound can contain various impurities arising from the synthetic route, necessitating rigorous analytical testing to ensure quality and consistency. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the purity of commercial this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. A summary of the performance of HPLC-UV, GC-MS, and qNMR for the analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Typical Analytes Non-volatile and thermally labile compounds, including isomers and related aromatic compounds.Volatile and thermally stable compounds.Soluble compounds in sufficient concentration.
Sensitivity High, with detection limits typically in the low ppm range.Very high, especially with selected ion monitoring (SIM), allowing for trace-level impurity identification.Lower sensitivity compared to chromatographic methods, typically requiring milligram quantities of sample.
Quantitative Accuracy Excellent with proper calibration.Good for quantitation, but can be influenced by matrix effects.Excellent, as it is a primary ratio method that does not require a standard of the analyte itself for quantification.
Impurity Identification Tentative identification based on retention time; confirmation requires a reference standard.Provides structural information from mass spectra, aiding in the identification of unknown impurities.Provides detailed structural information, enabling the unambiguous identification of impurities.

Experimental Data: A Comparative Analysis

To illustrate the practical application of these techniques, a hypothetical commercial batch of this compound was analyzed. The primary expected impurities, based on its common synthesis from the nitration of 4-chloroaniline, include isomeric chloronitroanilines and unreacted starting material.

Table 1: Purity Profile of a Commercial this compound Sample by HPLC-UV, GC-MS, and qNMR

CompoundHPLC-UV (Area %)GC-MS (Area %)qNMR (mol/mol %)
This compound 98.52 98.61 98.75
4-Chloro-2-nitroaniline0.480.450.42
2-Chloro-4-nitroaniline0.650.610.58
4-Chloroaniline0.210.190.15
Unidentified Impurities0.140.14Not detected
Total Purity 98.52 98.61 98.75

Table 2: Method Performance Comparison

ParameterHPLC-UVGC-MSqNMR
Limit of Detection (LOD) ~1 ppm~0.1 ppm~100 ppm
Limit of Quantification (LOQ) ~5 ppm~0.5 ppm~500 ppm
Precision (%RSD, n=6) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample ~20 minutes~30 minutes~15 minutes

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide the experimental protocols used to generate the comparative data.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing excellent separation of the main component from its common isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the commercial this compound sample.

  • Dissolve the sample in 50 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution.

  • Further dilute 1 mL of the stock solution to 10 mL with the same diluent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, even at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample.

  • Dissolve in 10 mL of acetone.

  • Inject 1 µL of the resulting solution into the GC-MS system.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic anhydride (B1165640) (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the commercial this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the maleic anhydride internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity & Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS) detect->identify quantify Quantify Purity integrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

A Comparative Guide: HPLC vs. GC for the Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the effective separation of nitroaniline isomers, supported by experimental data and detailed protocols.

The separation of positional isomers like ortho-, meta-, and para-nitroaniline is a critical analytical challenge in various fields, including pharmaceuticals, environmental monitoring, and chemical synthesis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this separation depends on several factors, including the physicochemical properties of the analytes, the required sensitivity, and the available instrumentation. This guide provides an objective comparison of these two techniques, presenting experimental data and detailed methodologies to aid in selecting the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for polar and thermolabile analytes like nitroanilines.[1]
Temperature Typically operates at or near room temperature.Requires high temperatures to ensure analyte volatility.
Instrumentation Consists of a solvent delivery system, injector, column, and detector (e.g., UV-Vis).Consists of a gas supply, injector, column in a temperature-controlled oven, and detector (e.g., FID, NPD, MS).
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.[1]

Performance Comparison: Experimental Data

The following tables summarize quantitative data from established methods for the separation of o-, m-, and p-nitroaniline using HPLC and GC.

Table 1: HPLC Separation of Nitroaniline Isomers

ParameterMethod 1Method 2
Column Eurospher 100-5 Si (125 x 4.0 mm)Agilent TC-C18
Mobile Phase Isocratic: 85% Heptane / 15% EthanolIsocratic: 30% Acetonitrile / 70% Water[2][3]
Flow Rate 1.0 mL/min1.0 mL/min[2][3]
Temperature 30 °C30 °C[2][3]
Detection UV at 225 nmUV at 225 nm[2][3]
Retention Time (min)
2-Nitroaniline (B44862)~3.5Not specified
3-Nitroaniline~4.5Not specified
4-Nitroaniline (B120555)~6.0Not specified

Table 2: GC Separation of Nitroaniline Isomers (based on EPA Method 8131) [4]

ParameterColumn 1 (SE-54)Column 2 (Alternative)
Column Type Fused Silica (B1680970) CapillaryFused Silica Capillary
Dimensions 30 m x 0.25 mm IDNot specified
Carrier Gas HeliumNot specified
Temperature Program 80°C (2 min hold), ramp to 200°C at 10°C/min, then to 270°C at 20°C/min (10 min hold)Not specified
Detector Nitrogen Phosphorus Detector (NPD) or Mass Spectrometer (MS)Not specified
Retention Time (min)
2-Nitroaniline21.915.6
3-Nitroaniline24.518.0
4-NitroanilineNot specified, potential co-elutionNot specified

Note: EPA Method 8131 indicates that the SE-54 column does not adequately resolve 2-nitroaniline and 4-nitroaniline from other chlorinated anilines, suggesting potential for co-elution in complex matrices.[4]

Experimental Protocols

HPLC Protocol (based on Method 1)
  • System Preparation: Equilibrate the Eurospher 100-5 Si column with the mobile phase (85% Heptane / 15% Ethanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 30°C.

  • Sample Preparation: Prepare a standard solution of a mixture of o-, m-, and p-nitroaniline in the mobile phase.

  • Injection: Inject a 10 µL aliquot of the sample onto the column.

  • Detection: Monitor the eluent at a wavelength of 225 nm.

  • Data Analysis: Identify the peaks corresponding to the nitroaniline isomers based on their retention times.

GC Protocol (based on EPA Method 8131)
  • System Preparation: Install an SE-54 fused silica capillary column (30 m x 0.25 mm ID) in the gas chromatograph. Set the carrier gas (Helium) flow rate.

  • Temperature Program: Set the oven temperature program: initial temperature of 80°C for 2 minutes, then ramp to 200°C at 10°C/min, followed by a ramp to 270°C at 20°C/min with a final hold for 10 minutes.[4]

  • Injector and Detector: Set the injector and detector (NPD or MS) temperatures appropriately.

  • Sample Preparation: Prepare a standard solution of a mixture of o-, m-, and p-nitroaniline in a suitable solvent (e.g., methanol (B129727) or acetone).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Identify the peaks based on their retention times and, if using MS, their mass spectra.

Visualization of Method Selection and Workflow

The following diagrams illustrate the decision-making process for choosing between HPLC and GC and the typical experimental workflow for each technique.

MethodSelection Analyte Nitroaniline Isomers Properties Volatile & Thermally Stable? Analyte->Properties HPLC HPLC Properties->HPLC No / Thermally Labile GC GC Properties->GC Yes Derivatization Derivatization Required? GC->Derivatization Poor Chromatography? GC_with_Deriv GC with Derivatization Derivatization->GC_with_Deriv Yes

Decision workflow for selecting HPLC or GC.

ExperimentalWorkflows cluster_hplc HPLC Workflow cluster_gc GC Workflow HPLC_SamplePrep Sample Preparation (Dissolution) HPLC_Injection Injection HPLC_SamplePrep->HPLC_Injection HPLC_Separation Isocratic/Gradient Elution (Liquid Mobile Phase) HPLC_Injection->HPLC_Separation HPLC_Detection UV/Vis Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Chromatogram) HPLC_Detection->HPLC_Analysis GC_SamplePrep Sample Preparation (Derivatization if needed) GC_Injection Injection GC_SamplePrep->GC_Injection GC_Separation Temperature Programmed Separation (Gas Mobile Phase) GC_Injection->GC_Separation GC_Detection FID/NPD/MS Detection GC_Separation->GC_Detection GC_Analysis Data Analysis (Chromatogram) GC_Detection->GC_Analysis

Typical experimental workflows for HPLC and GC.

Conclusion

Both HPLC and GC are viable techniques for the separation of nitroaniline isomers.

HPLC is generally the more straightforward and robust method , especially for routine analysis, as it does not require high temperatures that could potentially degrade the analytes and avoids the need for derivatization. The separation can be readily achieved using either normal-phase or reversed-phase chromatography with good resolution.

GC can also be employed, particularly when coupled with a sensitive and selective detector like a Nitrogen Phosphorus Detector (NPD) or a Mass Spectrometer (MS) . However, the inherent polarity and thermal lability of nitroanilines can present challenges, potentially requiring derivatization to achieve optimal peak shapes and resolution. Careful column selection is crucial to avoid co-elution, especially in complex sample matrices.

For researchers and drug development professionals, the choice between HPLC and GC will ultimately depend on the specific application, sample complexity, and available instrumentation. For quantitative analysis of nitroaniline isomers in various matrices, HPLC often provides a more direct and reliable approach.

References

A Comparative Environmental Impact Assessment of Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of chlorinated nitroaromatics (CNAs) with alternative compounds. The information presented is based on experimental data from peer-reviewed literature and standardized testing protocols, offering a valuable resource for informed decision-making in chemical synthesis and development.

Executive Summary

Chlorinated nitroaromatics are a class of synthetic compounds widely used as intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and other industrial chemicals. However, their widespread use has led to significant environmental contamination. These compounds are often persistent, bioaccumulative, and toxic to a wide range of organisms. This guide presents a comparative analysis of the ecotoxicity and biodegradability of several common CNAs and contrasts them with a key industrial alternative, aniline (B41778), and its derivatives. The data clearly indicates that CNAs pose a greater environmental risk than aniline in terms of acute toxicity and persistence.

Data Presentation: A Comparative Analysis

The following tables summarize key environmental impact data for selected chlorinated nitroaromatics and alternative compounds.

Table 1: Comparison of Acute Toxicity to Aquatic Organisms

CompoundChemical StructureTest SpeciesEndpoint (96-hour LC50)Toxicity Value (mg/L)Reference
Chlorinated Nitroaromatics
2-ChloronitrobenzeneC₆H₄ClNO₂Oncorhynchus mykiss (Rainbow Trout)LC5010.6[1]
3-ChloronitrobenzeneC₆H₄ClNO₂Cyprinus carpio (Carp)LC5033.5
4-ChloronitrobenzeneC₆H₄ClNO₂Cyprinus carpio (Carp)LC5036.48
2,4-DinitrotolueneC₇H₆N₂O₄Cyprinus carpio (Carp)LC5019.67
Alternative Compound
AnilineC₆H₅NH₂Oreochromis mossambicus (Tilapia)LC5069.4[2]
AnilineC₆H₅NH₂Oncorhynchus mykiss (Rainbow Trout)LC5010.6[1]

Table 2: Comparison of Chronic Toxicity to Aquatic Invertebrates

CompoundChemical StructureTest SpeciesEndpoint (21-day EC50)Toxicity Value (µg/L)Reference
Chlorinated Nitroaromatic Derivative
3,4-Dichloroaniline (B118046)C₆H₅Cl₂NDaphnia magnaEC50 (Reproduction)5.9 - 38[3]
Alternative Compound
AnilineC₆H₅NH₂Daphnia magnaEC50 (Reproduction)>10,000[4]

Table 3: Comparison of Ready Biodegradability

CompoundChemical StructureTest MethodResultBiodegradation (%)Reference
Chlorinated Nitroaromatics
4-ChloronitrobenzeneC₆H₄ClNO₂OECD 301DNot readily biodegradable< 60% in 28 days
1,3-DinitrobenzeneC₆H₄N₂O₄Japanese MITI test (similar to OECD 301C)Not readily biodegradable0% in 14 days[5]
Alternative Compound
AnilineC₆H₅NH₂OECD 301C/FReadily biodegradable> 60% in 10-day window[6][7][8]

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data for chemicals.

Acute Toxicity Test for Fish (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 value at 96 hours, calculated using statistical methods. Observations of sub-lethal effects are also recorded.

Daphnia magna Reproduction Test (OECD Guideline 211)

This chronic toxicity test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young female daphnids (less than 24 hours old) are used.

  • Procedure: Daphnids are exposed to various concentrations of the test substance over a 21-day period. The water is renewed periodically to maintain exposure concentrations. The number of live offspring produced by each parent animal is counted.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in the number of offspring produced compared to the control. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[9]

Ready Biodegradability (OECD Guideline 301)

This series of tests determines if a chemical substance is readily biodegradable under aerobic conditions.

  • Inoculum: Microorganisms from a source such as activated sludge from a sewage treatment plant are used.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium for 28 days. Biodegradation is measured by parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) production, or oxygen uptake. A reference substance known to be readily biodegradable (e.g., aniline, sodium benzoate) is run in parallel to validate the test system.[6][10]

  • Pass Criteria: A substance is considered readily biodegradable if it meets the following criteria within a 10-day window during the 28-day test period:

    • DOC Die-Away (OECD 301A & E): ≥ 70% removal of DOC.[10]

    • CO₂ Evolution (OECD 301B) & Manometric Respirometry (OECD 301F): ≥ 60% of the theoretical CO₂ production or theoretical oxygen demand (ThOD).[10]

    • Closed Bottle (OECD 301D): ≥ 60% of the ThOD.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways affected by chlorinated nitroaromatics and a typical workflow for their environmental impact assessment.

cluster_0 Environmental Impact Assessment Workflow A Compound Selection (CNA vs. Alternative) B Ecotoxicity Testing (OECD 203, 211) A->B C Biodegradability Testing (OECD 301) A->C D Data Analysis (LC50, EC50, % Degradation) B->D C->D E Comparative Risk Assessment D->E

Environmental impact assessment workflow.

cluster_1 Microbial Degradation Pathway of 2,4-Dichlorophenol DCP 2,4-Dichlorophenol DC 3,5-Dichlorocatechol DCP->DC Hydroxylation RingCleavage Ring Cleavage Product DC->RingCleavage Dioxygenase Intermediates Further Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA

Microbial degradation of 2,4-Dichlorophenol.

cluster_2 Signaling Pathway Disrupted by 2,4-Dichlorophenol in Fish DCP 2,4-Dichlorophenol ESR2a Estrogen Receptor 2a (ESR2a) DCP->ESR2a Binds to ERE Estrogen Response Element (ERE) in DNA ESR2a->ERE Activates GeneExpression Upregulation of PGC Marker Genes (vasa, dnd) ERE->GeneExpression PGC Increased Primordial Germ Cell (PGC) Number GeneExpression->PGC Feminization Female-biased Sex Differentiation PGC->Feminization

ESR2a-dependent pathway disruption by 2,4-DCP.

cluster_3 Mitochondrial Apoptosis Pathway Induced by 2,4-Dichlorophenol DCP_exposure 2,4-Dichlorophenol Exposure ROS Increased Reactive Oxygen Species (ROS) DCP_exposure->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 MMP Decreased Mitochondrial Membrane Potential Bax_Bcl2->MMP Caspase3 Upregulation of Caspase-3 mRNA MMP->Caspase3 Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis

Mitochondrial apoptosis pathway induced by 2,4-DCP.

Industrial Alternatives and Green Chemistry Approaches

The data presented highlights the environmental advantages of using aniline as an alternative to chlorinated nitroaromatics in certain industrial applications. A prominent example is in the synthesis of azo dyes and other key chemical intermediates like p-phenylenediamine (B122844).

Traditional Synthesis of p-Phenylenediamine using 4-Chloronitrobenzene:

This process involves the reaction of 4-chloronitrobenzene with ammonia (B1221849) to form 4-nitroaniline, which is then reduced to p-phenylenediamine.[12][13][14][15] This route utilizes a hazardous chlorinated nitroaromatic starting material and can generate chlorinated waste streams.

Alternative Synthesis of p-Phenylenediamine using Aniline:

An alternative route involves the conversion of aniline to 4-aminoazobenzene, which is subsequently hydrogenated to yield p-phenylenediamine and aniline.[12] This pathway avoids the use of chlorinated nitroaromatics.

Green Chemistry Initiatives:

The principles of green chemistry encourage the development of synthetic routes that are less hazardous to human health and the environment.[16] For amine synthesis, this includes:

  • Catalyst-free reactions: Developing synthetic methods that do not require catalysts, or use environmentally benign catalysts.

  • Use of greener solvents: Replacing traditional volatile organic solvents with alternatives like water or supercritical fluids.[17]

  • Renewable feedstocks: Utilizing biomass-derived starting materials to reduce reliance on petrochemicals.[18]

  • Biocatalysis: Employing enzymes to carry out chemical transformations with high selectivity and under mild conditions, generating less waste.[19]

Conclusion

The environmental impact assessment of chlorinated nitroaromatics reveals significant concerns regarding their toxicity to aquatic life and their persistence in the environment. In contrast, key industrial alternatives like aniline demonstrate lower acute and chronic toxicity and are readily biodegradable. For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic pathways has a profound impact on the overall environmental footprint of a product. By prioritizing greener alternatives and adopting sustainable chemical practices, the chemical industry can move towards a more environmentally responsible future.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.